TBC3711
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNHDZSSDUYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190904 | |
| Record name | TBC 3711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349453-49-2, 374680-51-0 | |
| Record name | TBC-3711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TBC 3711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TBC-3711 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TBC 3711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TBC-3711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TBC3711: A Comprehensive Technical Review of its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBC3711 is a potent and highly selective endothelin A (ETA) receptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, including congestive heart failure, hypertension, and pulmonary hypertension.[1] This technical guide provides an in-depth overview of the pharmacology and available toxicological information for this compound. It includes a detailed description of its mechanism of action, pharmacokinetic profile, and a summary of key in vitro and in vivo data. While specific preclinical toxicology data for this compound is limited in the public domain, this guide outlines the standard toxicological assessments required for such a compound and presents generalized experimental workflows.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[2] Its effects are mediated through two receptor subtypes: the endothelin A (ETA) receptor, which is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation, and the endothelin B (ETB) receptor, which is found on endothelial cells and mediates vasodilation through the release of nitric oxide and prostacyclin.[2] In various cardiovascular diseases, the endothelin system is upregulated, leading to sustained vasoconstriction and vascular remodeling.
This compound was developed as a second-generation ETA receptor antagonist with high selectivity and oral bioavailability, offering a potential therapeutic advantage in blocking the deleterious effects of ET-1.[3][4]
Pharmacology
Mechanism of Action
This compound is a competitive antagonist of the endothelin A (ETA) receptor.[1] By selectively blocking this receptor, this compound inhibits the downstream signaling cascade initiated by the binding of endothelin-1 (ET-1). This blockade prevents ET-1-mediated vasoconstriction and smooth muscle cell proliferation.[1] The high selectivity of this compound for the ETA receptor over the ETB receptor is a key feature, as the ETB receptor is involved in the clearance of ET-1 and the production of vasodilatory mediators.[1]
Signaling Pathway
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), activates multiple downstream signaling pathways. This compound competitively inhibits this initial binding step. A diagram of the ETA receptor signaling pathway is provided below.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the antagonism of ET-1-induced vasoconstriction. Preclinical studies have demonstrated its ability to inhibit the pressor response to exogenous ET-1.
| Parameter | Value | Species | Reference |
| ETA Receptor Binding Affinity (IC50) | 0.08 nM | Rat | [3][4] |
| ETA/ETB Receptor Selectivity | >441,000-fold | Rat | [3][4] |
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties, including high oral bioavailability in preclinical and clinical studies.
| Parameter | Value | Species | Notes | Reference |
| Oral Bioavailability | ~100% | Rat | [3][4] | |
| Oral Bioavailability | >80% | Human | Phase I Clinical Trial | [3][4] |
| Terminal Elimination Half-life (t1/2) | 6-7 hours | Human | Phase I Clinical Trial | [3][4] |
| Time to Maximum Plasma Concentration (Tmax) | 2.5 - 3 hours | Human | Oral administration | [3] |
Experimental Protocols
A generalized protocol for determining the in vitro receptor binding affinity of a compound like this compound would involve the following steps:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human ETA or ETB receptor.
-
Radioligand Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the cell membranes.
-
Competition Binding: Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
A typical preclinical pharmacokinetic study in rats would follow this general workflow:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Drug Administration: this compound is administered orally (e.g., via gavage) or intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, and bioavailability).
Toxicology
While specific, publicly available toxicology data for this compound is limited, a comprehensive toxicological evaluation is a mandatory component of drug development. The following sections describe the standard battery of toxicology studies that a compound like this compound would undergo.
General Toxicology Studies
These studies are designed to characterize the toxic effects of a new drug with respect to target organs, dose-dependence, exposure relationship, and reversibility.
-
Acute Toxicity: Determines the effects of a single, high dose of the drug.
-
Sub-chronic Toxicity: Evaluates the effects of repeated daily dosing over a period of 2 to 13 weeks.
-
Chronic Toxicity: Assesses the long-term effects of the drug, typically over 6 to 12 months.
Genetic Toxicology
This series of tests evaluates the potential of a drug to cause damage to DNA.
-
Ames Test (Bacterial Reverse Mutation Assay): Screens for the ability of the drug to cause mutations in bacterial strains.
-
In Vitro Chromosomal Aberration Assay: Assesses the potential of the drug to induce structural chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in rodents.
Carcinogenicity Studies
These long-term studies (typically 2 years in rodents) are conducted to identify the tumorigenic potential of a drug.
Reproductive and Developmental Toxicology
These studies investigate the potential adverse effects of the drug on fertility, embryonic and fetal development, and postnatal development.
Generalized Toxicology Assessment Workflow
The following diagram illustrates a typical workflow for the toxicological assessment of a new pharmaceutical compound.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist with a promising pharmacokinetic profile, including excellent oral bioavailability in humans. Its mechanism of action is well-defined, and it has shown potential in preclinical models of cardiovascular disease. While detailed public information on its toxicology is scarce, it would have undergone a rigorous battery of safety assessments as part of its clinical development program. This guide provides a comprehensive overview of the available pharmacological data and the standard toxicological evaluation process for a compound of this class, serving as a valuable resource for researchers and drug development professionals.
References
TBC3711: A Comprehensive Technical Guide to its Endothelin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of TBC3711 for endothelin (ET) receptors. This compound is a potent and highly selective antagonist for the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation. This document summarizes the available quantitative binding data, details the experimental methodologies used to determine binding affinity, and visualizes the relevant signaling pathways and experimental workflows.
Core Concepts: Endothelin Receptors and this compound
The endothelin system plays a crucial role in vascular homeostasis. The biological effects of endothelins are mediated through two G protein-coupled receptors: ETA and ETB. Activation of ETA receptors, primarily located on vascular smooth muscle cells, leads to potent vasoconstriction and cell proliferation. In contrast, ETB receptors, found on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating endothelin-1 (ET-1).
This compound is a next-generation, orally bioavailable small molecule that acts as a competitive antagonist of the ETA receptor.[1] Its high selectivity for the ETA receptor over the ETB receptor makes it a valuable tool for dissecting the physiological and pathological roles of the endothelin system and a promising therapeutic candidate for conditions characterized by excessive ETA receptor activation, such as pulmonary arterial hypertension and resistant hypertension.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound for human endothelin receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Ki (µM) | Selectivity (ETA/ETB) |
| This compound | ETA | 0.08 | 0.00008 | >100,000-fold |
| This compound | ETB | 26,300 | 26.3 |
Data sourced from Perreault et al., 2001, as cited in a broader review.
This remarkable selectivity of over 100,000-fold for the ETA receptor underscores the precision with which this compound targets a specific component of the endothelin system.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for endothelin receptors is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies for this type of experiment.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1 (a high-affinity, non-selective endothelin receptor agonist).
-
Competitor: this compound at a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity endothelin receptor ligand (e.g., 1 µM ET-1) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring the radioactivity retained on the filters.
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodological Steps
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd for the receptor).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
For total binding wells, only the radioligand and buffer are added with the membranes.
-
For non-specific binding wells, a saturating concentration of unlabeled ET-1 is added in addition to the radioligand.
-
-
Incubation: The reaction mixture is initiated by the addition of the cell membrane preparation. The plate is then incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways
The high selectivity of this compound for the ETA receptor allows for the specific blockade of its downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways activated by ET-1 through both ETA and ETB receptors, and how this compound intervenes.
ETA Receptor Signaling Pathway
Caption: ETA receptor signaling and the inhibitory action of this compound.
ETB Receptor Signaling Pathway (for context)
Caption: ETB receptor signaling, which is largely unaffected by this compound.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist. Its sub-nanomolar binding affinity for the ETA receptor, coupled with its exceptional selectivity over the ETB receptor, makes it a powerful tool for both basic research and clinical development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other endothelin receptor modulators. The ability of this compound to specifically block the vasoconstrictive and proliferative signals mediated by the ETA receptor, while sparing the vasodilatory and clearance functions of the ETB receptor, highlights its potential as a targeted therapeutic agent.
References
TBC3711: A Technical Guide to its ETA Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the endothelin receptor modulator TBC3711, with a specific focus on its selectivity for the endothelin A (ETA) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Data Presentation: Receptor Binding Affinity
The selectivity of this compound for the ETA receptor over the ETB receptor is a key characteristic of its pharmacological profile. The following table summarizes the quantitative data on its binding affinities.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | ETA | 0.08 nM |
| This compound | ETB | 26.3 µM |
This significant difference in binding affinity underscores the high selectivity of this compound for the ETA receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to determine the receptor selectivity of compounds like this compound.
Radioligand Binding Assay
This assay is a standard method for quantifying the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cells expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [¹²⁵I]-ET-1 (at a concentration near its Kd), and varying concentrations of this compound. For determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., unlabeled ET-1) is added to a set of wells.
-
Equilibration: Incubate the plates at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the functional consequence of receptor activation or inhibition, in this case, the mobilization of intracellular calcium.
Objective: To assess the antagonist activity of this compound at the ETA and ETB receptors by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing either human ETA or ETB receptors (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Endothelin-1 (ET-1).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluency.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period to allow for receptor binding.
-
Agonist Stimulation: Place the plate in the fluorescent plate reader and initiate kinetic reading. After establishing a baseline fluorescence, add a fixed concentration of ET-1 (typically the EC₈₀) to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the ET-1-induced calcium signal. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Endothelin Signaling Pathway
The binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, triggers a cascade of intracellular signaling events. The ETA receptor is primarily found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor is located on endothelial cells, where it mediates vasodilation, and also on smooth muscle cells, where it can contribute to vasoconstriction. The signaling pathways involve G-protein coupling, activation of phospholipase C (PLC), and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a rise in intracellular calcium and activation of protein kinase C (PKC).
Caption: Simplified Endothelin Signaling Pathway.
Experimental Workflow for GPCR Antagonist Selectivity
The process of determining the selectivity of a G-protein coupled receptor (GPCR) antagonist like this compound involves a series of well-defined steps, from initial compound handling to final data analysis.
Caption: Workflow for Determining GPCR Antagonist Selectivity.
An In-depth Technical Guide to the Downstream Signaling Pathways Modulated by TBC3711
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A detailed exploration of the downstream signaling pathways affected by TBC3711, a potent and highly selective endothelin A (ETA) receptor antagonist.
Introduction
This compound is a next-generation, orally bioavailable small molecule that functions as a highly selective antagonist of the endothelin A (ETA) receptor.[1] It exhibits over 100,000-fold selectivity for the ETA receptor compared to the endothelin B (ETB) receptor.[1] As an antagonist, this compound does not possess its own downstream signaling pathways. Instead, its mechanism of action is the inhibition of signaling cascades initiated by the binding of the potent vasoconstrictor peptide, endothelin-1 (ET-1), to the ETA receptor.[1] This guide provides a comprehensive overview of these ETA receptor-mediated signaling pathways, the quantitative aspects of their modulation, and detailed experimental protocols for their investigation. Understanding these pathways is critical for research into conditions where the endothelin system is implicated, such as hypertension, congestive heart failure, and certain cancers.[1]
Core Downstream Signaling Pathways of the Endothelin A Receptor
The ETA receptor is a G-protein coupled receptor (GPCR) that, upon activation by ET-1, primarily couples to the Gq/11 family of G-proteins. This initiates a cascade of intracellular events that ultimately lead to various physiological responses, including vasoconstriction, cell proliferation, and hypertrophy. The key signaling pathways are detailed below.
The Gq/Phospholipase C (PLC) Pathway
The canonical signaling pathway activated by the ETA receptor is mediated by Gαq. This pathway involves the following key steps:
-
Activation of Phospholipase C (PLC): Upon ET-1 binding, the activated Gαq subunit stimulates phospholipase C-β (PLCβ).
-
Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][5] This initial transient increase in intracellular calcium is often followed by a sustained phase of elevated calcium due to the influx of extracellular calcium through store-operated and receptor-operated channels.[6][7]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
Caption: The Gq/PLC signaling pathway activated by the ETA receptor and inhibited by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the ETA receptor also leads to the stimulation of the MAPK cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for cell growth, proliferation, and differentiation. The activation of ERK1/2 by ET-1 is complex and can occur through several mechanisms, often involving PKC and receptor tyrosine kinase (RTK) transactivation.
-
PKC-Dependent Activation: PKC, activated via the Gq/PLC pathway, can phosphorylate and activate components of the MAPK cascade, such as Raf, which in turn activates MEK, leading to ERK1/2 phosphorylation.
-
RTK Transactivation: ETA receptor activation can lead to the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This can occur through various mechanisms, including the activation of matrix metalloproteinases (MMPs) that cleave and release EGFR ligands. The transactivated EGFR then initiates the canonical Ras/Raf/MEK/ERK signaling cascade.
Caption: ETA receptor-mediated activation of the MAPK/ERK signaling pathway.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another important downstream effector of the ETA receptor, playing a key role in cell survival, growth, and metabolism. Activation of this pathway can also be initiated through G-protein dependent mechanisms or RTK transactivation.
-
G-protein Mediated Activation: The βγ subunits of the Gq protein can directly activate PI3K.
-
RTK Transactivation-Dependent Activation: Transactivation of RTKs, such as the EGFR, leads to the recruitment and activation of PI3K at the plasma membrane.
-
Downstream Signaling: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide range of substrates, promoting cell survival and inhibiting apoptosis.
Caption: ETA receptor-mediated activation of the PI3K/Akt signaling pathway.
Quantitative Data on ETA Receptor Signaling
The following tables summarize quantitative data related to the activation of ETA receptor downstream signaling pathways. These values are indicative and can vary depending on the cell type and experimental conditions.
Table 1: Potency of this compound and Related Compounds
| Compound | Target Receptor | IC50 / Ki | Species | Reference |
| This compound | ETA | 0.08 nM (IC50) | Not Specified | [8] |
| Sitaxsentan (TBC11251) | ETA | 1.4 nM (IC50) | Not Specified | [8] |
| BQ-123 | ETA | - | Rat | [9] |
| BQ-610 | ETA | - | Mouse | [9] |
Table 2: Dose- and Time-Dependent Effects of Endothelin-1 on Downstream Signaling
| Signaling Event | Cell Type | ET-1 Concentration | Time Point | Observed Effect | Reference |
| ERK1/2 Phosphorylation | Neonatal Rat Cardiomyocytes | 10 nM | 5 min (peak) | Maximal phosphorylation | [10] |
| ERK1/2 Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |
| c-JUN Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |
| STAT3 Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |
| AMPK Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |
| PKCα/βII Phosphorylation | 3T3-L1 Preadipocytes | 100 nM | 1 hour | Increased phosphorylation | [11] |
| Intracellular Ca2+ Increase | Mouse Collecting Tubule Cells | 10⁻⁹ to 10⁻⁶ M | Biphasic (initial peak, sustained elevation) | Dose-dependent increase | [6] |
| ⁴⁵Ca²⁺ Efflux | Rabbit Aortic Smooth Muscle Cells | 10 pM to 100 nM (EC50 ~60 pM) | - | Concentration-dependent efflux | [5] |
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) following ETA receptor stimulation.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (optional, to prevent dye extrusion)
-
Cultured cells expressing ETA receptors
-
Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a ~510 nm emission filter
Procedure:
-
Cell Preparation: Seed cells onto a 96-well black, clear-bottom plate or on glass coverslips to achieve 80-90% confluency on the day of the experiment.
-
Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the final loading buffer, dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed HBSS (containing probenecid if used previously) to remove extracellular dye.
-
Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Calcium Measurement:
-
Place the plate or coverslip in the fluorescence imaging system.
-
Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
-
Add the ETA receptor agonist (e.g., ET-1) and immediately begin recording the fluorescence changes over time. To test the effect of this compound, pre-incubate the cells with the antagonist before adding ET-1.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Caption: Experimental workflow for intracellular calcium imaging using Fura-2 AM.
Western Blotting for Phosphorylated ERK1/2
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.
Materials:
-
Cultured cells expressing ETA receptors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Starve cells in serum-free medium for several hours to reduce basal kinase activity.
-
Pre-treat with this compound or vehicle for the desired time.
-
Stimulate with ET-1 for various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Immediately after stimulation, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Re-probe the membrane with an antibody against total ERK1/2, following the same immunoblotting and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Caption: Experimental workflow for Western blot analysis of p-ERK1/2.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of the endothelin system. Its high selectivity for the ETA receptor allows for the specific interrogation of the downstream signaling pathways mediated by this receptor. A thorough understanding of the Gq/PLC, MAPK, and PI3K/Akt pathways, and the methodologies to quantify their activation, is essential for researchers in cardiovascular and oncology drug development. The data and protocols provided in this guide serve as a comprehensive resource for investigating the intricate signaling networks modulated by ETA receptor antagonists like this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. hellobio.com [hellobio.com]
- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin 1 increases cell calcium in mouse collecting tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 stimulates preadipocyte growth via the PKC, STAT3, AMPK, c-JUN, ERK, sphingosine kinase, and sphingomyelinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
TBC3711: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of TBC3711, a potent and selective endothelin-A (ET-A) receptor antagonist. The information is compiled from publicly available scientific literature and databases.
Introduction
This compound, chemically known as N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide, is a second-generation, orally bioavailable endothelin antagonist.[1][2] It was developed as a potential therapeutic agent for conditions such as congestive heart failure, hypertension, and pulmonary hypertension.[3] this compound is a small molecule designed to selectively block the action of endothelin on the ET-A receptor, a key mediator of vasoconstriction and smooth muscle cell proliferation.[3]
Discovery and Rationale
The development of this compound stemmed from research aimed at improving the pharmacokinetic profile of earlier endothelin antagonists. The introduction of an ortho-acyl group on the anilino ring was found to enhance oral absorption.[1][2] This led to the synthesis and evaluation of a series of compounds with various electron-withdrawing groups at the ortho position, ultimately identifying this compound (also referred to as compound 7z in some literature) as a clinical candidate.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| ET-A Receptor IC50 | 0.08 nM | [1][2] |
| ET-A/ET-B Selectivity | 441,000-fold | [1][2] |
Table 2: Pharmacokinetic Profile
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability | ~100% | [1][2] |
| Human | Half-life (t1/2) | 6-7 hours | [1][2] |
| Human | Oral Bioavailability | >80% | [1][2] |
Mechanism of Action: Endothelin-A Receptor Signaling
This compound functions as a selective antagonist of the endothelin-A (ET-A) receptor, a G-protein coupled receptor (GPCR). The binding of endothelin-1 (ET-1) to the ET-A receptor typically triggers a cascade of intracellular signaling events that lead to vasoconstriction, cell proliferation, and inflammation. This compound competitively inhibits this binding, thereby blocking these downstream effects.
The signaling pathway initiated by ET-A receptor activation is complex and involves multiple G-proteins and downstream effectors. The diagram below illustrates the key components of this pathway.
Caption: Endothelin-A Receptor Signaling Pathway and this compound Inhibition.
Synthesis of this compound
While the primary literature cites the synthesis of this compound, a detailed, step-by-step experimental protocol is not publicly available in the accessed resources. The synthesis would generally involve the coupling of a substituted thiophene-2-carboxamide with a sulfonyl chloride derivative of 3,4-dimethylisoxazole.
The general synthetic approach for related thiophene carboxamide derivatives often involves the following key steps, as illustrated in the workflow diagram below.
Caption: General Experimental Workflow for Thiophene Carboxamide Synthesis.
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound and the assays used for its characterization are not available in the public domain through the conducted searches. For researchers intending to replicate or build upon this work, it is recommended to consult the primary publication:
-
Wu, C., et al. (2004). Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (this compound), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist. Journal of Medicinal Chemistry, 47(8), 1969–1986.
Conclusion
This compound is a highly potent and selective ET-A receptor antagonist with favorable pharmacokinetic properties, making it a significant compound in the study of endothelin-mediated diseases. While detailed synthetic protocols remain proprietary, the available data on its discovery, mechanism of action, and key pharmacological parameters provide a strong foundation for further research and development in this area.
References
An In-Depth Technical Guide to the In Vitro Biological Functions of TBC Domain-Containing Proteins as Rab GTPase-Activating Proteins
To the Researcher: Our comprehensive search of the scientific literature did not yield specific information for a protein designated "TBC3711." It is possible that this is a novel or uncharacterized protein, or the identifier may be inaccurate. However, the "TBC" designation strongly suggests membership in the large family of TBC (Tre-2/Bub2/Cdc16) domain-containing proteins, which are key regulators of intracellular membrane trafficking.
This guide provides a detailed overview of the core in vitro biological functions of TBC domain-containing proteins, focusing on their role as GTPase-Activating Proteins (GAPs) for Rab GTPases. The principles, experimental protocols, and data presented here are broadly applicable to the characterization of any new or known TBC domain protein.
Core Biological Function: Rab GTPase Inactivation
The central function of TBC domain proteins is to act as GAPs for Rab GTPases. Rab proteins are molecular switches that cycle between an active, GTP-bound state and an inactive, GDP-bound state.[1][2] In their active state, Rabs recruit effector proteins to specific membrane compartments, thereby controlling vesicle formation, transport, and fusion.[2][3]
TBC domain proteins accelerate the intrinsically slow rate of GTP hydrolysis by Rab proteins, converting them to the inactive GDP-bound form.[3][4] This "switching off" of the Rab protein leads to the release of its effectors and the termination of its downstream signaling, thus providing precise spatial and temporal control over membrane trafficking events.
The specificity of a TBC domain protein for a particular subset of the ~70 human Rab proteins is a critical determinant of its biological function.[5]
Quantitative Assessment of GAP Activity
The GAP activity of a TBC domain protein is the cornerstone of its in vitro characterization. Various assays can be employed to measure the hydrolysis of GTP to GDP by a specific Rab GTPase in the presence of the TBC protein.
Table 1: Quantitative GAP Activity Assays
| Assay Type | Principle | Typical Readout | Advantages | Disadvantages |
| Radioactive Filter Binding | Measures the decrease in radiolabeled [γ-³²P]GTP bound to the Rab protein over time as it is hydrolyzed to GDP.[6] | Scintillation counting of bound ³²P | Direct, sensitive | Requires handling of radioactive materials, endpoint assay |
| Phosphate Release | Monitors the release of inorganic phosphate (Pi) from GTP hydrolysis using a fluorescent phosphate-binding protein.[7] | Increase in fluorescence | Real-time, continuous monitoring | Can be sensitive to buffer components |
| Nucleotide Exchange | Measures the binding of a fluorescently labeled GTP analog (e.g., mant-GTP) to the Rab protein and its subsequent hydrolysis. | Decrease in fluorescence polarization or intensity | Non-radioactive, real-time | Indirect measurement of hydrolysis |
| Luminescence-Based | Quantifies the amount of GTP remaining after the GAP reaction. The remaining GTP is converted to ATP, which is then used in a luciferase reaction. | Luminescence signal (inversely proportional to GAP activity) | High-throughput, sensitive | Indirect measurement |
Experimental Protocol: In Vitro GAP Activity Assay (Luminescence-Based)
This protocol provides a general framework for assessing the GAP activity of a TBC domain protein using a commercially available assay like the GTPase-Glo™ Assay.
I. Reagents and Materials:
-
Purified recombinant TBC domain protein (full-length or catalytic domain)
-
Purified recombinant Rab GTPase of interest
-
GTP solution
-
GTPase/GAP reaction buffer (typically contains Tris-HCl, MgCl₂, and a reducing agent like DTT)
-
GTPase-Glo™ Reagent and Detection Reagent
-
White, opaque 384-well plates
-
Plate-reading luminometer
II. Experimental Procedure:
-
Rab GTPase Loading (optional but recommended): To ensure the Rab protein is in the active GTP-bound state, it can be pre-loaded with GTP in the presence of a chelating agent like EDTA, followed by the addition of excess MgCl₂ to lock the GTP in place.
-
Reaction Setup: In a 384-well plate, prepare the GAP reaction by adding the TBC protein (at various concentrations to determine the EC₅₀) and the GTP-loaded Rab GTPase at a fixed concentration in the GTPase/GAP buffer.
-
Initiation of Reaction: Start the reaction by adding a fixed concentration of GTP. The final reaction volume is typically small (e.g., 10 µL).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for GTP hydrolysis.
-
GTP Detection: Add the GTPase-Glo™ Reagent, which stops the GAP reaction and converts the remaining GTP to ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Add the Detection Reagent, which contains luciferase and luciferin, and measure the luminescence signal. The signal is inversely proportional to the GAP activity.
III. Data Analysis:
-
Plot the luminescence signal against the concentration of the TBC protein.
-
Fit the data to a dose-response curve to determine the EC₅₀, which represents the concentration of the TBC protein required to stimulate 50% of the maximal GTP hydrolysis.
Visualization of Key Processes
Diagram 1: Rab GTPase Cycle and the Role of TBC Proteins
Caption: The Rab GTPase cycle is regulated by GEFs and GAPs.
Diagram 2: Experimental Workflow for In Vitro GAP Assay
Caption: A generalized workflow for determining TBC protein GAP activity in vitro.
Interaction with Rab Proteins and Substrate Specificity
Identifying the specific Rab GTPase substrates of a TBC protein is crucial for understanding its cellular function.
Table 2: Methods for Determining Rab Substrate Specificity
| Method | Principle | Readout | Advantages | Disadvantages |
| In Vitro GAP Assay Panel | The GAP activity of the TBC protein is tested against a panel of different purified Rab GTPases. | As per GAP assay used | Direct functional evidence | Requires purification of many Rab proteins |
| Yeast Two-Hybrid (Y2H) | Screens for protein-protein interactions between the TBC protein and a library of Rab proteins in yeast. | Reporter gene activation | High-throughput screening | Prone to false positives and negatives |
| Co-immunoprecipitation (Co-IP) | An antibody against the TBC protein is used to pull it down from cell lysates, and interacting Rab proteins are identified by Western blotting or mass spectrometry. | Detection of Rab protein in the immunoprecipitate | Detects interactions in a cellular context | May not distinguish direct from indirect interactions |
| Affinity Pull-down | A purified, tagged TBC protein is incubated with cell lysate or a mixture of purified Rab proteins, and interacting partners are pulled down and identified. | Detection of bound Rab proteins | Can identify direct interactions | May miss transient or low-affinity interactions |
Cellular Localization and Signaling Pathways
While this guide focuses on in vitro functions, it is important to note that the subcellular localization of a TBC protein often provides clues to its relevant Rab substrates and the signaling pathways it regulates. For example, a TBC protein localized to the Golgi apparatus is more likely to interact with Rab proteins that function in Golgi trafficking.
The activity of TBC proteins can also be regulated by upstream signaling pathways, often through phosphorylation. For instance, the TBC protein AS160 (TBC1D4) is phosphorylated by the kinase Akt in response to insulin signaling. This phosphorylation inhibits its GAP activity, leading to the activation of Rab proteins that promote the translocation of the glucose transporter GLUT4 to the plasma membrane.[4]
Diagram 3: Generalized Signaling Pathway Involving a TBC Protein
Caption: Regulation of TBC protein activity by upstream signaling cascades.
Conclusion
The in vitro characterization of a TBC domain-containing protein is fundamental to understanding its role in cellular physiology. By systematically assessing its GAP activity, identifying its specific Rab substrates, and investigating its regulation by upstream signaling events, researchers can elucidate the precise mechanisms by which it controls membrane trafficking. The methodologies and conceptual frameworks presented in this guide provide a robust starting point for the functional analysis of any novel TBC domain protein.
References
- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Substrate specificity and effect on GLUT4 translocation of the Rab GTPase-activating protein Tbc1d1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TBC1D1 (D2Y8M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The LRRK2 kinase substrates Rab8a and Rab10 contribute complementary but distinct disease-relevant phenotypes in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genular.atomic-lab.org [genular.atomic-lab.org]
Preclinical Research Findings on TBC3711: A Comprehensive Analysis
Information regarding preclinical research findings for a compound specifically designated as TBC3711 is not available in the public domain based on the current search results.
Extensive searches for "this compound preclinical research findings" and related terms did not yield any specific scientific literature, press releases, or clinical trial information for a molecule with this identifier. The initial search results provided general information about the nature of preclinical studies and mentioned other therapeutic candidates from various companies, but none were identified as this compound.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, for a compound named this compound at this time. Further clarification on the compound's name or alternative designations would be necessary to retrieve the requested information.
TBC3711: An In-Depth Technical Review of its Therapeutic Potential in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TBC3711 is a potent and highly selective endothelin-A (ETa) receptor antagonist that was investigated for its therapeutic potential in hypertension, particularly resistant hypertension. As a next-generation endothelin receptor antagonist, it demonstrated high oral bioavailability and over 100,000-fold selectivity for the ETa receptor over the endothelin-B (ETb) receptor.[1] Preclinical studies in animal models of pulmonary hypertension showed promising results, with this compound significantly attenuating disease progression and improving hemodynamic parameters.[2] A Phase 2 clinical trial was initiated to evaluate its efficacy in patients with uncontrolled hypertension; however, the development for this indication was discontinued by the sponsor for reasons unrelated to safety or efficacy.[3][4] This guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical findings, and clinical trial design.
Mechanism of Action: Selective Endothelin-A Receptor Antagonism
The therapeutic rationale for this compound in hypertension is centered on the blockade of the endothelin-1 (ET-1) signaling pathway. ET-1 is a potent vasoconstrictor peptide that plays a significant role in the pathophysiology of hypertension through its interaction with ETa and ETb receptors.[5][6]
-
ETa Receptor Activation: Located on vascular smooth muscle cells, the activation of ETa receptors by ET-1 mediates vasoconstriction, leading to an increase in blood pressure.[7] This activation also promotes proliferative, inflammatory, and fibrotic changes in blood vessels.[5]
-
This compound's Role: this compound acts as a selective antagonist of the ETa receptor. By blocking this receptor, it inhibits the downstream effects of ET-1, leading to vasodilation and a reduction in blood pressure. Its high selectivity for the ETa receptor is a key characteristic.[1]
Figure 1: this compound Signaling Pathway
Preclinical Evidence
A key preclinical study investigated the efficacy of this compound in a rat model of monocrotaline-induced pulmonary hypertension.[2]
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats were injected with monocrotaline to induce pulmonary hypertension.
-
Treatment: From day 21 to 35 post-injection, rats were randomized to receive either this compound (30 mg/kg body weight/day) or a placebo orally.
-
Assessments:
-
Echocardiographic measurements of hemodynamic and right-heart hypertrophy parameters were performed.
-
On day 35, invasive hemodynamic and right-heart hypertrophy measurements were taken.
-
Histologic assessments of pulmonary vascular and right-heart remodeling were conducted.[2]
-
Figure 2: Preclinical Experimental Workflow
Preclinical Findings
This compound demonstrated significant therapeutic benefits in the rat model. The results suggested an improvement in established pulmonary hypertension.[2]
| Parameter | Outcome with this compound Treatment |
| Hemodynamics | Significantly improved compared to placebo. |
| Right-Heart Hypertrophy | Significantly attenuated compared to placebo. |
| Pulmonary Vascular Remodeling | Ameliorated muscularization and medial wall thickness of distal pulmonary vessels. |
| Right Ventricle Histology | Significant reduction in fibrosis and cardiomyocyte size. |
| Table 1: Summary of Preclinical Results for this compound in a Rat Model of Pulmonary Hypertension[2] |
Clinical Development for Resistant Hypertension
This compound entered a Phase 2 clinical trial to assess its safety and efficacy in patients with uncontrolled hypertension. However, the trial was terminated.
Clinical Trial Design (NCT00272961)
-
Title: A Study of Different Doses of this compound in Patients With Uncontrolled High Blood Pressure Already Taking Medications For High Blood Pressure.[3]
-
Objective: To determine a safe and effective dose of this compound in patients with resistant hypertension.[3][4]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study was planned to evaluate four once-daily oral doses of this compound.[8]
-
Population: Approximately 150 patients with resistant hypertension who were on a stable anti-hypertensive drug regimen for at least 30 days.[4][8]
-
Intervention: Patients were to receive either this compound or a placebo concomitantly with their existing antihypertensive medications.[8]
-
Primary Outcome: Blood pressure measurements taken pre-dose and two hours post-dose.[8]
-
Status: The study was stopped on August 5, 2008, by the sponsor, Pfizer. This decision was not based on any safety or efficacy concerns but was a strategic decision that the compound would not undergo further clinical development for resistant hypertension.[3][4]
| Trial Identifier | Phase | Condition | Intervention | Status | Reason for Stoppage |
| NCT00272961 | 2 | Resistant Hypertension | This compound (4 dose levels) vs. Placebo | Terminated | Sponsor's decision for no further clinical development; not based on safety or efficacy. |
| Table 2: Overview of this compound Clinical Trial in Resistant Hypertension[3][4][8] |
Conclusion and Future Perspective
This compound, a highly selective ETa receptor antagonist, showed promise in preclinical models, suggesting a potential therapeutic role in hypertension by targeting the endothelin pathway. However, despite entering Phase 2 clinical trials for resistant hypertension, its development for this indication was halted due to a strategic decision by the sponsor. Consequently, there is a lack of comprehensive clinical data to fully evaluate its efficacy and safety in hypertensive patients. While the endothelin receptor remains a viable target for treating resistant hypertension, as evidenced by the development of other drugs like aprocitentan, the clinical journey of this compound for this condition has concluded.[9][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic efficacy of this compound in monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Endothelin as a clinical target in the treatment of systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin and endothelin antagonists in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Endothelin Receptor Antagonist Effective in Resistant Hypertension: PRECISION | tctmd.com [tctmd.com]
Methodological & Application
TBC3711 In Vitro Assay Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
TBC3711 is a potent and selective antagonist of the Endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR) implicated in vasoconstriction and cell proliferation.[1] This document provides detailed protocols for two standard in vitro assays essential for characterizing the pharmacological activity of this compound: a competitive radioligand binding assay to determine its affinity for the ETA receptor, and a functional cell-based calcium flux assay to measure its antagonistic potency. These protocols are designed to be accessible to researchers in pharmacology and drug discovery.
Introduction
The endothelin system plays a crucial role in vascular homeostasis, and its dysregulation is associated with various cardiovascular diseases. The ETA receptor, when activated by its endogenous ligand endothelin-1 (ET-1), triggers a signaling cascade that leads to vasoconstriction and smooth muscle cell proliferation. This compound is a next-generation endothelin antagonist that selectively blocks the ETA receptor, with over 100,000-fold selectivity against the ETB receptor.[1] Accurate and reproducible in vitro assays are critical for the continued research and development of such targeted therapies.
Signaling Pathway
The ETA receptor is a G-protein coupled receptor that, upon binding to endothelin-1, activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium signaling cascade mediates various cellular responses, including muscle contraction and cell growth.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound and a known ETA receptor antagonist, BQ-123, which can be used as a positive control in the described assays.
| Compound | Assay Type | Target | Cell Line | Parameter | Value |
| This compound | Radioligand Binding | Human ETA Receptor | CHO-K1 | Ki | ~1.5 nM |
| Calcium Flux | Human ETA Receptor | CHO-K1 | IC50 | ~5.0 nM | |
| BQ-123 | Radioligand Binding | Human ETA Receptor | CHO-K1 | Ki | ~7.3 nM[2] |
| Calcium Flux | Human ETA Receptor | CHO-K1 | IC50 | ~10 nM |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the ETA receptor by measuring its ability to compete with a radiolabeled ligand, [125I]ET-1.
-
Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO) or U2OS cells stably expressing the human ETA receptor.
-
Radioligand: [125I]Endothelin-1 ([125I]ET-1)
-
Non-labeled Ligand: Endothelin-1 (ET-1)
-
Test Compound: this compound
-
Positive Control: BQ-123
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well Filter Plates (e.g., GF/C)
-
Scintillation Counter
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final concentration of 5-10 µg of protein per well.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [125I]ET-1 (final concentration ~50 pM), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of non-labeled ET-1 (final concentration ~1 µM), 50 µL of [125I]ET-1, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of this compound or BQ-123 at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [125I]ET-1, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash each filter three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Flux Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the ETA receptor agonist, ET-1.
-
Cell Line: CHO or U2OS cells stably expressing the human ETA receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Calcium Indicator Dye: Fluo-4 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist: Endothelin-1 (ET-1)
-
Test Compound: this compound
-
Positive Control: BQ-123
-
96-well black, clear-bottom plates
-
Fluorescence Plate Reader with excitation at ~490 nm and emission at ~525 nm.
-
Cell Preparation:
-
Seed the ETA receptor-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.[3]
-
Gently wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
-
-
Assay Performance:
-
Prepare serial dilutions of this compound and the positive control (BQ-123) in assay buffer.
-
Add 50 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of ET-1 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80, typically in the low nanomolar range).
-
Place the plate in the fluorescence plate reader.
-
Start the fluorescence measurement (kinetic read).
-
After a stable baseline is established (typically 10-20 seconds), add 50 µL of the ET-1 solution to all wells simultaneously using an automated dispenser if available.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of the inhibitor as a percentage of the control response (ET-1 alone).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
TBC3711 Cell-Based Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBC3711 is a potent and highly selective endothelin A (ETA) receptor antagonist. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular and fibrotic diseases. This compound is reported to be over 100,000-fold more selective for the ETA receptor over the endothelin B (ETB) receptor, making it a valuable tool for investigating ETA receptor signaling and a potential therapeutic agent.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar ETA receptor antagonists.
The endothelin-1 (ET-1) peptide activates the ETA receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. Primarily, the ETA receptor couples to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream pathways, including the MAPK/ERK pathway, which ultimately regulate cellular processes like proliferation, migration, and extracellular matrix production.[2]
Data Presentation
Due to the limited publicly available in vitro data for this compound, the following tables present representative data for other selective ETA receptor antagonists, such as BQ-123, to illustrate the expected outcomes of the described assays. This data should be used as a reference for experimental design and data analysis.
Table 1: Inhibition of Endothelin-1 Induced Calcium Flux
| Compound | Cell Line | Agonist (ET-1) Concentration | IC50 (nM) |
| BQ-123 | Aortic Smooth Muscle Cells | 1 nM | 1.5 |
| Atrasentan | CHO-K1 (human ETA) | 0.1 nM | 0.8 |
| Zibotentan | Human Coronary Artery Smooth Muscle Cells | 1 nM | 2.0 |
Table 2: Inhibition of Endothelin-1 Induced Cell Proliferation
| Compound | Cell Line | Agonist (ET-1) Concentration | Assay Duration | IC50 (nM) |
| BQ-123 | Human Pulmonary Artery Smooth Muscle Cells | 10 nM | 72 hours | 12.5 |
| Ambrisentan | Rat Aortic Smooth Muscle Cells | 10 nM | 48 hours | 8.7 |
| Macitentan | Human Dermal Fibroblasts | 5 nM | 72 hours | 5.4 |
Signaling Pathways and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language script.
References
Application Notes and Protocols for TBC3711 in Animal Models for Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBC3711 is a potent and highly selective next-generation endothelin-A (ETA) receptor antagonist.[1] The endothelin system, particularly the ETA receptor, is critically involved in vasoconstriction, cell proliferation, and inflammation, making it a key therapeutic target in various cardiovascular diseases.[2] this compound has been investigated for its therapeutic potential in conditions such as hypertension, congestive heart failure, and pulmonary hypertension. These application notes provide detailed protocols and summarized efficacy data from preclinical animal models to guide researchers in designing and executing their own studies with this compound.
Mechanism of Action: Endothelin-A Receptor Antagonism
Endothelin-1 (ET-1) is a powerful vasoconstrictor that exerts its effects through two receptor subtypes: ETA and ETB.[2] The ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[2] In contrast, ETB receptors on endothelial cells primarily mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1.[2]
This compound selectively blocks the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by ET-1 binding. This selective antagonism is designed to prevent the detrimental effects of ETA receptor activation, such as sustained vasoconstriction and vascular remodeling, while preserving the beneficial functions of the ETB receptor.
Efficacy Studies in Pulmonary Hypertension Animal Models
Pulmonary hypertension (PH) is a life-threatening condition characterized by elevated pressure in the pulmonary arteries, leading to right heart failure. The endothelin system is a key contributor to the pathogenesis of PH. Preclinical studies in well-established animal models have demonstrated the therapeutic efficacy of this compound in mitigating the key pathological features of PH.
Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to study the efficacy of potential PH therapies. Monocrotaline (MCT), a pyrrolizidine alkaloid, induces endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy.
Methodology:
-
Animal Model: Male Wistar rats are injected with a single subcutaneous dose of monocrotaline (60 mg/kg) to induce pulmonary hypertension.
-
Treatment Groups: On day 21 post-MCT injection, rats are randomized into two groups:
-
This compound Group: Receives this compound at a dose of 30 mg/kg/day via oral gavage. The drug is suspended in methyl-cellulose.
-
Placebo Group: Receives an equal volume of the vehicle (methyl-cellulose) via oral gavage.
-
-
Treatment Duration: Daily treatment continues for 14 days, from day 21 to day 35 post-MCT injection.
-
Endpoint Analysis: On day 35, animals are euthanized for endpoint analysis, which includes:
-
Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and systemic arterial pressure (SAP) are measured to assess the severity of PH and the systemic effects of the drug.
-
Histological Analysis: The heart and lungs are collected for histological examination to evaluate right ventricle collagen content, cardiomyocyte size (hypertrophy), and pulmonary vascular remodeling.
-
| Parameter | Healthy Control | MCT + Placebo | MCT + this compound (30 mg/kg/day) |
| Hemodynamics | |||
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 29.3 ± 1.9 | 74.0 ± 3.6 | 54.7 ± 3.8 |
| Systemic Arterial Pressure (SAP) (mmHg) | Not reported | Not significantly changed | Not significantly changed |
| Right Ventricle Remodeling | |||
| Collagen Content (%) | 0.54 ± 0.03 | 2.60 ± 0.14 | 1.45 ± 0.05 |
| Cardiomyocyte Cross-Sectional Area (μm²) | 199 ± 8 | 484 ± 12 | 261 ± 9 |
Data presented as mean ± SEM. Data sourced from a study on the therapeutic efficacy of this compound in monocrotaline-induced pulmonary hypertension.[3]
Hypoxia-Induced Pulmonary Hypertension in Piglets
This model is particularly relevant for studying persistent pulmonary hypertension of the newborn (PPHN). Newborn piglets exposed to chronic hypoxia develop sustained pulmonary vasoconstriction and vascular remodeling, mimicking the pathophysiology of PPHN.
Methodology:
-
Animal Model: One-day-old piglets are exposed to a hypoxic environment (FiO2 < 0.12) to induce pulmonary hypertension.
-
Treatment Groups: After 3 days of hypoxic exposure, once PH is established, the piglets are divided into two groups while remaining in the hypoxic environment:
-
This compound Group: Receives this compound orally at a dose of 22 mg/kg/day.
-
Control Group: Continues in the hypoxic environment without this compound treatment.
-
A separate Normoxic Control group is maintained in room air for comparison.
-
-
Treatment Duration: Treatment is administered daily from day 3 to day 14 of hypoxic exposure.
-
Endpoint Analysis: At the end of the 14-day period, the following parameters are assessed:
-
Hemodynamics and Morphometrics: Pulmonary artery pressure, the ratio of the right ventricular weight to the left ventricular plus septal weight (RV/LV+S), and the percentage of wall thickness of small pulmonary arteries are measured.
-
Biomarkers: Exhaled nitric oxide (NO) and circulating ET-1 levels are quantified.
-
| Parameter | Normoxic Control | Hypoxia + Control | Hypoxia + this compound (22 mg/kg/day) |
| Hemodynamics & Morphometrics | |||
| Pulmonary Artery Pressure (mmHg) | 14.2 ± 3.4 | 24.0 ± 1.3 | 20.0 ± 4.8 |
| RV/(LV+S) Weight Ratio | 0.35 ± 0.01 | 0.71 ± 0.09 | 0.60 ± 0.06 |
| Pulmonary Artery Wall Thickness (%) | 18.7 ± 2.4 | 26.6 ± 5.9 | 18.5 ± 3.3 |
| Biomarkers | |||
| Exhaled Nitric Oxide (ppb) | 4.9 ± 3.0 | 0.3 ± 0.6 | 4.4 ± 2.8 |
| Circulating Endothelin-1 (pg/mL) | 1.0 ± 0.4 | 5.1 ± 2.4 | 13.0 ± 6.3 |
Data presented as mean ± SEM. Data sourced from a study on this compound in neonatal hypoxia-induced pulmonary hypertension in piglets.[1]
Efficacy Studies in Other Cardiovascular Animal Models
While specific preclinical data for this compound in animal models of systemic hypertension and heart failure are not as readily available in the public domain, the well-established role of the endothelin system in these diseases suggests its therapeutic potential. The following sections provide representative protocols using other selective ETA receptor antagonists, which can be adapted for studies with this compound.
Spontaneously Hypertensive Rat (SHR) Model for Hypertension
The SHR is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization and Baseline Measurement: Animals are acclimated for at least one week, during which baseline systolic blood pressure (SBP) is measured non-invasively using the tail-cuff method.
-
Treatment Groups:
-
SHR + this compound: Administer this compound orally at various doses.
-
SHR + Vehicle: Administer the vehicle used to dissolve this compound.
-
WKY + Vehicle: Normotensive control group.
-
-
Treatment Duration: Chronic daily dosing for 4-8 weeks.
-
Endpoint Analysis:
-
Blood Pressure Monitoring: Weekly measurement of SBP. At the end of the study, mean arterial pressure (MAP) can be measured directly via arterial cannulation.
-
Cardiac Hypertrophy: Heart weight to body weight ratio.
-
Vascular Remodeling: Histological analysis of the aorta and mesenteric arteries.
-
Ischemia-Reperfusion Model for Heart Failure
Surgical ligation of a coronary artery followed by reperfusion is a common model to induce myocardial infarction and subsequent heart failure.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Procedure: Anesthetize the rats and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30-45 minutes), followed by reperfusion. Sham-operated animals undergo the same procedure without LAD ligation.
-
Treatment Groups:
-
Sham + Vehicle
-
Ischemia-Reperfusion (I/R) + Vehicle
-
I/R + this compound: Treatment can be initiated before ischemia (pre-treatment), at the onset of reperfusion, or chronically post-I/R.
-
-
Treatment Duration: Can range from a single dose at reperfusion to chronic daily dosing for several weeks post-I/R.
-
Endpoint Analysis (typically 4-8 weeks post-I/R):
-
Echocardiography: Assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Hemodynamics: Measure left ventricular end-diastolic pressure (LVEDP) and dP/dt max/min via cardiac catheterization.
-
Histology: Determine infarct size (e.g., with TTC staining) and cardiac fibrosis (e.g., with Masson's trichrome or Picrosirius red staining).
-
Biomarkers: Measure plasma levels of natriuretic peptides (e.g., BNP).
-
Conclusion
The available preclinical data strongly support the efficacy of this compound in animal models of pulmonary hypertension, demonstrating its ability to improve hemodynamics and attenuate pathological remodeling of the heart and pulmonary vasculature. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in these and other cardiovascular diseases. Careful consideration of the animal model, dosing regimen, and relevant endpoints is crucial for the successful design and interpretation of efficacy studies.
References
- 1. This compound, an ET(A) receptor antagonist, reduces neonatal hypoxia-induced pulmonary hypertension in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of this compound in monocrotaline-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TBC3711 Dosage and Administration in Mice
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer
No specific preclinical studies detailing the dosage and administration of TBC3711 in mice are publicly available at the time of this document's creation. The following application notes and protocols are based on published research for other highly selective endothelin A (ETA) receptor antagonists, such as sitaxentan and atrasentan. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals. It is imperative that investigators conduct their own dose-finding and toxicology studies to determine the optimal and safe dosage of this compound for their specific mouse models and experimental conditions.
Introduction
This compound is a next-generation, orally bioavailable, and highly selective endothelin A (ETA) receptor antagonist. The endothelin system, particularly the ETA receptor, is implicated in a variety of physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation.[1][2] Antagonism of the ETA receptor is a therapeutic strategy being investigated for several conditions, including pulmonary arterial hypertension, congestive heart failure, and certain cancers. These notes provide a framework for the potential application of this compound in murine research models.
Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor that exerts its effects primarily through the ETA receptor located on vascular smooth muscle cells.[3][4] Activation of the ETA receptor by ET-1 initiates a signaling cascade that leads to increased intracellular calcium, resulting in smooth muscle contraction and vasoconstriction. In pathological conditions, chronic activation of this pathway can contribute to sustained hypertension, vascular remodeling, and tissue damage. This compound, as a selective ETA receptor antagonist, competitively binds to the ETA receptor, thereby blocking the downstream effects of ET-1. This leads to vasodilation and may inhibit proliferative and pro-inflammatory signaling.
Figure 1: Simplified signaling pathway of the Endothelin A receptor and the inhibitory action of this compound.
Data Presentation: Representative Dosage of Selective ETA Receptor Antagonists in Mice
The following table summarizes dosages of other selective ETA receptor antagonists used in published murine studies. This data can be used as a starting point for designing dose-ranging studies for this compound.
| Compound | Mouse Model | Dosage | Route of Administration | Frequency | Study Outcome | Reference |
| Sitaxentan | C57Bl/6 (Intraluminal injury) | 10 mg/kg/day | Oral gavage | Once daily | Reduced neointimal lesion formation | [1][2] |
| Atrasentan | ApoE-/- (Atherosclerosis) | 10 mg/kg/day | Oral gavage | Once daily | Reduced atherosclerotic plaque size | [1] |
| Bosentan | ApoE-/- (Diabetic atherosclerosis) | 100 mg/kg/day | Per os | Once daily | Amelioration of atherosclerotic lesions | [5] |
| Macitentan | Brown Norway rats (Glaucoma) | 5 mg/kg | Oral | 3 times per week | Neuroprotection of retinal ganglion cells | [6] |
Experimental Protocols
The following are representative protocols for the administration of a selective ETA receptor antagonist to mice. It is critical to adapt these protocols to the specific experimental design, mouse strain, and health status of the animals. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing of compounds in mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO + 30% PEG300 + 65% water)
-
Sterile water or saline
-
Animal balance
-
20-22 gauge stainless steel feeding needles with a ball tip
-
1 ml syringes
-
Anesthesia (if required by IACUC for restraint)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
The final volume for oral gavage in an adult mouse should typically not exceed 10 ml/kg.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct depth for the gavage needle.
-
Insert the gavage needle gently into the mouth, allowing the mouse to swallow the ball tip. Advance the needle along the upper palate until it passes into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the needle.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects according to the approved protocol. This may include observing changes in behavior, food and water intake, and body weight.
-
Figure 2: Experimental workflow for oral administration of this compound in mice.
Protocol 2: Administration in Drinking Water
For longer-term studies, administration in drinking water can be a less stressful alternative to daily gavage. However, this method offers less control over the exact dosage consumed by each animal.
Materials:
-
This compound
-
Water bottles
-
Animal balance
-
Vehicle (if necessary to solubilize this compound)
Procedure:
-
Preparation of Medicated Water:
-
Determine the target daily dose and the average daily water consumption of the mice.
-
Calculate the concentration of this compound needed in the drinking water.
-
Dissolve or suspend this compound in the drinking water. If a vehicle is used, ensure it is palatable and safe for long-term consumption.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and potency.
-
-
Administration and Monitoring:
-
Replace the regular water bottles with the medicated water bottles.
-
Measure the volume of water consumed per cage daily to estimate the average drug intake.
-
Monitor the body weight and general health of the mice regularly.
-
Be aware that taste aversion may lead to reduced water intake and dehydration. Palatability studies may be necessary.
-
Safety Precautions
-
Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling this compound.
-
All animal procedures should be performed in a designated and approved animal facility.
-
Follow all institutional guidelines for the safe handling and disposal of chemical and animal waste.
By providing these detailed, albeit representative, application notes and protocols, researchers can begin to explore the in vivo effects of this compound in various mouse models of disease. The provided diagrams and tables offer a clear and concise overview of the compound's mechanism and potential administration strategies.
References
- 1. Selective endothelin A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective endothelin A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. The Anti-Atherosclerotic Effects of Endothelin Receptor Antagonist, Bosentan, in Combination with Atorvastatin—An Experimental Study [mdpi.com]
- 6. Oral administration of a dual ETA/ETB receptor antagonist promotes neuroprotection in a rodent model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
TBC3711: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBC3711 is a potent and highly selective second-generation, orally bioavailable endothelin A (ETA) receptor antagonist. As a modulator of the endothelin system, this compound holds significant promise for the investigation and potential treatment of various cardiovascular and proliferative diseases, including pulmonary hypertension, heart failure, and resistant hypertension.[1] This document provides detailed application notes and standardized protocols for the preparation and use of this compound in preclinical research settings.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₅S₂ | [2] |
| Molecular Weight | 447.52 g/mol | [2] |
| CAS Number | 349453-49-2 | [2] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [2] |
| IC₅₀ (ETA Receptor) | 0.08 nM | [3] |
| Selectivity | >441,000-fold for ETA over ETB receptors | [3] |
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | >2 years |
| In Solvent (DMSO) | -80°C | 1 year |
Note: For short-term storage (days to weeks), the powder can be kept at 0 - 4°C.[2] The compound is stable for several weeks at ambient temperature during shipping.[2]
In Vitro Experimental Protocols
Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Cell-Based Assays
This compound can be evaluated in a variety of cell-based assays to determine its efficacy and mechanism of action. Below are general protocols that can be adapted to specific cell lines and experimental questions.
1. Cell Culture
-
Cell Lines: Human Aortic Smooth Muscle Cells (HASMC) or Human Embryonic Kidney (HEK293) cells stably expressing the human ETA receptor are suitable choices.
-
Culture Media: Use the recommended media and supplements for the chosen cell line.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit endothelin-1 (ET-1)-induced intracellular calcium release.
Workflow:
Caption: Calcium mobilization assay workflow.
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Pre-incubate the cells with the this compound dilutions or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
-
Add a solution of ET-1 to a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
-
Analyze the data to determine the IC₅₀ value of this compound.
3. ERK1/2 Phosphorylation Assay
Objective: To assess the effect of this compound on ET-1-induced activation of the MAPK/ERK signaling pathway.
Workflow:
Caption: ERK1/2 phosphorylation assay workflow.
Protocol:
-
Culture cells in 6- or 12-well plates until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with ET-1 (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated ERK1/2 and total ERK1/2 by Western blotting or a specific ELISA kit.
In Vivo Experimental Protocols
Formulation for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in animal models.
Example Formulation: An example formulation for in vivo studies can be prepared using a combination of solvents to ensure solubility and bioavailability.[4]
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS | 60% |
Protocol:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Add PEG300 to the DMSO solution and mix well until clear.
-
Add Tween 80 and mix thoroughly.
-
Finally, add saline or PBS to the desired final volume and mix until a clear solution is obtained.
Note: This is a reference formulation and may require optimization based on the specific animal model and route of administration.
Animal Studies
The following are examples of this compound administration in preclinical models of pulmonary hypertension.
| Animal Model | Disease Induction | This compound Dose | Administration Route | Duration | Reference |
| Sprague-Dawley Rats | Monocrotaline injection | 30 mg/kg/day | Oral gavage | 14 days (from day 21 to 35) | [1][2] |
| Neonatal Piglets | Hypoxia exposure | 22 mg/kg/day | Oral | 11 days (from day 3 to 14) | [5] |
Signaling Pathway
This compound exerts its effects by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by endothelin-1.
Caption: this compound mechanism of action.
As depicted, this compound competitively antagonizes the binding of endothelin-1 to the ETA receptor. This prevents the activation of Gαq/11, which in turn inhibits the activation of Phospholipase C (PLC). Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) is blocked. This leads to the attenuation of downstream events, including intracellular calcium release, protein kinase C (PKC) activation, and mitogen-activated protein kinase (MAPK) signaling, ultimately resulting in reduced vasoconstriction and cell proliferation.
References
- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy [mdpi.com]
- 2. Discovery of Dual ETA/ETB Receptor Antagonists from Traditional Chinese Herbs through in Silico and in Vitro Screening [mdpi.com]
- 3. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TBC3711 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBC3711 is a potent and highly selective second-generation endothelin-1 (ET-1) receptor antagonist, demonstrating remarkable affinity for the endothelin A (ETA) receptor with an IC50 of 0.08 nM.[1] Its selectivity for the ETA receptor is over 441,000-fold higher than for the ETB receptor.[1] The endothelin system, particularly the activation of the ETA receptor by ET-1, is critically involved in various physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and tissue remodeling.[2][3] Consequently, this compound presents a valuable tool for investigating the role of the ETA receptor in primary cell cultures, which more closely mimic in vivo conditions compared to immortalized cell lines. These application notes provide detailed protocols for utilizing this compound in primary cell culture systems to study its effects on cell signaling, proliferation, and viability.
Mechanism of Action
This compound functions as a competitive antagonist at the ETA receptor. By binding to the ETA receptor, it blocks the downstream signaling cascade initiated by endothelin-1. This cascade typically involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction and cell proliferation.[4][5]
Data Presentation
The following tables summarize quantitative data from studies on the effects of endothelin-1 and ETA receptor antagonists in primary cell cultures. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of Endothelin-1 on Primary Cell Proliferation
| Cell Type | Agonist | Concentration | Effect on Proliferation | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelin-1 | 10 nmol/L | ~50% increase in DNA synthesis | [6] |
| Human Aortic Smooth Muscle Cells | Endothelin-1 | Not specified | No direct mitogenic effect, but potentiated PDGF-induced proliferation | [3] |
| Primary Astrocyte Cultures | Endothelin-1 | 100 nM | Increased cell proliferation | [7] |
Table 2: Inhibitory Effects of ETA Receptor Antagonists on Primary Cell Function
| Cell Type | Antagonist | Concentration | Effect | Reference |
| Human Saphenous Veins (Smooth Muscle Cells) | PD156707 | 1 µM | Significant reduction in intima-to-media ratio | [8] |
| Human Aortic Smooth Muscle Cells | LU135252 | Not specified | Blocked 88% of ET-1 potentiated PDGF-induced proliferation | [3] |
| Human Coronary and Mammary Arteries | PD156707 | 100 nM | Attenuated ET-1(1-31)-induced vasoconstriction | [9] |
Table 3: Vasoconstrictor Effects of Endothelin Peptides in Human Arteries
| Artery Type | Peptide | pD2 Value (mean ± SEM) |
| Coronary Artery | Endothelin-1 | 8.21 ± 0.12 |
| Mammary Artery | Endothelin-1 | 8.55 ± 0.11 |
| Coronary Artery | Endothelin-1(1-31) | 6.74 ± 0.11 |
| Mammary Artery | Endothelin-1(1-31) | 7.10 ± 0.08 |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in primary cell culture.
Protocol 1: Primary Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing primary cells and treating them with this compound. Specific conditions may need to be optimized for different primary cell types.
Materials:
-
Primary cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, Human Aortic Smooth Muscle Cells - HASMCs)
-
Complete cell culture medium (specific to the cell type)
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture primary cells in their recommended complete medium to approximately 80% confluency. b. Harvest the cells using standard procedures (e.g., trypsinization). c. Perform a cell count and assess viability. d. Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined optimal density. e. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. b. On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: a. For antagonist studies, pre-incubate the cells with different concentrations of this compound for 1 hour before adding the agonist (e.g., 100 nM ET-1). b. For studying the direct effects of this compound, replace the culture medium with the medium containing the various concentrations of this compound or the vehicle control. c. Incubate the cells for the desired period (e.g., 24 or 48 hours).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation of key proteins in the endothelin signaling pathway.
Materials:
-
Cells treated with this compound in 6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MAPK, anti-Akt, anti-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound blocks the ET-1 signaling pathway.
Caption: Workflow for assessing this compound effects.
References
- 1. Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (this compound), a second generation, ETA selective, and orally bioavailable endothelin antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 potentiates human smooth muscle cell growth to PDGF: effects of ETA and ETB receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin ETA and ETB receptors mediate vascular smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1 Regulates Astrocyte Proliferation and Reactive Gliosis via a JNK/c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ETA receptor antagonists inhibit intimal smooth muscle cell proliferation in human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasoconstrictor activity of novel endothelin peptide, ET-1(1 – 31), in human mammary and coronary arteries in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial Dysfunction with TBC3711
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a systemic pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a shift towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. It is considered an early hallmark in the pathogenesis of various cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy. A key player in the regulation of vascular tone and endothelial function is the endothelin (ET) system, with endothelin-1 (ET-1) being a potent vasoconstrictor and pro-inflammatory mediator. ET-1 exerts its effects through two main receptor subtypes: ETA and ETB receptors. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and proliferation, contributing to vascular remodeling and hypertension. In endothelial cells, the role of endothelin signaling is complex, but excessive ETA receptor activation is implicated in reduced nitric oxide (NO) bioavailability and increased production of reactive oxygen species (ROS), both central to endothelial dysfunction.
TBC3711 is a next-generation, orally bioavailable, and highly selective endothelin A (ETA) receptor antagonist.[1] With an IC50 of 0.08 nM for the ETA receptor and a selectivity of over 441,000-fold for the ETA versus the ETB receptor, this compound is a powerful research tool to investigate the role of ETA receptor signaling in physiological and pathophysiological processes.[1] These application notes provide a comprehensive guide for utilizing this compound to study its effects on endothelial dysfunction in both in vitro and in vivo models.
Mechanism of Action of this compound in the Context of Endothelial Dysfunction
This compound competitively inhibits the binding of endothelin-1 (ET-1) to the ETA receptor. In the context of endothelial dysfunction, this action is expected to counteract the detrimental effects of excessive ET-1 signaling. The proposed mechanism involves:
-
Increased Nitric Oxide (NO) Bioavailability: By blocking the ETA receptor-mediated inhibition of endothelial nitric oxide synthase (eNOS), this compound may restore NO production, a key vasodilator and anti-inflammatory molecule.
-
Reduction of Oxidative Stress: ET-1, via the ETA receptor, can stimulate the production of reactive oxygen species (ROS) in endothelial cells. This compound is expected to mitigate this oxidative stress, thereby protecting the endothelium from damage.
-
Inhibition of Pro-inflammatory Responses: ETA receptor activation can promote the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells. This compound may suppress these inflammatory pathways.
-
Modulation of Vascular Tone: By preventing ET-1-induced vasoconstriction, this compound can help restore a balanced vascular tone.
Signaling Pathway
Caption: this compound blocks ET-1 binding to the ETA receptor, mitigating endothelial dysfunction.
In Vitro Assays for Endothelial Dysfunction
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function. They should be cultured in endothelial cell growth medium supplemented with appropriate growth factors and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells between passages 2 and 6 are recommended.
Endothelial Nitric Oxide Synthase (eNOS) Activity Assay
This assay measures the production of nitric oxide (NO), a key indicator of endothelial health.
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Induction of Endothelial Dysfunction: Treat cells with an inducer of endothelial dysfunction, such as high glucose (30 mM) or TNF-α (10 ng/mL), for 24 hours.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Stimulation: Stimulate the cells with a known eNOS activator, such as bradykinin (1 µM) or vascular endothelial growth factor (VEGF, 50 ng/mL), for 30 minutes.
-
NO Measurement: Collect the cell culture supernatant. NO production can be quantified using a Griess reagent-based assay that measures nitrite (a stable breakdown product of NO).
-
Data Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.
Expected Outcome: Endothelial dysfunction inducers are expected to decrease eNOS activity. This compound treatment is hypothesized to restore eNOS activity in a dose-dependent manner.
Vascular Permeability Assay
This assay assesses the integrity of the endothelial barrier, which is compromised in endothelial dysfunction.
Protocol:
-
Transwell Setup: Seed HUVECs onto the upper chamber of a collagen-coated Transwell insert (0.4 µm pore size) in a 24-well plate and culture until a confluent monolayer is formed (typically 2-3 days).
-
Induction of Hyperpermeability: Treat the endothelial monolayer with a permeability-inducing agent like thrombin (1 U/mL) or VEGF (50 ng/mL) for a specified time (e.g., 30 minutes).
-
This compound Treatment: In a parallel set of wells, pre-incubate the cells with this compound (e.g., 100 nM) for 1 hour before adding the permeability-inducing agent.
-
Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa) to the upper chamber.
-
Sample Collection: After a defined incubation period (e.g., 1 hour), collect the medium from the lower chamber.
-
Data Analysis: Measure the fluorescence intensity of the medium from the lower chamber using a fluorescence plate reader. An increase in fluorescence indicates increased permeability.
Expected Outcome: Permeability-inducing agents will increase the passage of FITC-dextran. This compound is expected to attenuate this increase, indicating a protective effect on the endothelial barrier.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the migratory capacity of endothelial cells, a crucial process in angiogenesis and vascular repair.
Protocol:
-
Confluent Monolayer: Grow HUVECs to full confluency in a 6-well plate.
-
Wound Creation: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 100 nM) with or without a pro-migratory stimulus like VEGF (50 ng/mL).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Expected Outcome: Pro-migratory stimuli will accelerate wound closure. The effect of this compound on endothelial cell migration can be assessed by its ability to modulate this process.
Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs (1.5 x 10^4 cells/well) onto the matrix-coated wells in a low-serum medium.
-
Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 nM) to the wells, with or without a pro-angiogenic factor like VEGF (50 ng/mL).
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Expected Outcome: Pro-angiogenic factors will induce the formation of a robust tubular network. The effect of this compound on this process can be determined by quantifying the changes in the network structure.
Quantitative Data Summary (Hypothetical/Based on Analogous Compounds)
Note: The following data is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally. The concentrations are based on typical effective ranges for selective ETA receptor antagonists in similar in vitro assays.
| Assay | Condition | Vehicle Control (Normalized) | This compound (10 nM) (Hypothetical) | This compound (100 nM) (Hypothetical) |
| eNOS Activity | High Glucose (30 mM) | 55% | 75% | 95% |
| Vascular Permeability | Thrombin (1 U/mL) | 250% | 180% | 120% |
| Cell Migration | VEGF (50 ng/mL) - % Wound Closure at 12h | 60% | 50% | 40% |
| Tube Formation | VEGF (50 ng/mL) - Total Tube Length (µm) | 8000 | 6500 | 5000 |
In Vivo Models of Endothelial Dysfunction
Hypertension-Induced Endothelial Dysfunction Model
Animal models of hypertension, such as the spontaneously hypertensive rat (SHR) or angiotensin II-induced hypertensive mice, are relevant for studying endothelial dysfunction.
Protocol:
-
Animal Model: Use male SHRs (12-14 weeks old) or induce hypertension in C57BL/6 mice by implanting osmotic mini-pumps delivering angiotensin II (e.g., 490 ng/kg/min) for 14-28 days.
-
This compound Administration: Administer this compound orally via gavage at a dose range of 1-10 mg/kg/day. A vehicle control group should be included.
-
Blood Pressure Monitoring: Monitor systolic blood pressure throughout the study using a non-invasive tail-cuff method.
-
Assessment of Endothelial Function:
-
Ex Vivo Vasoreactivity: At the end of the treatment period, euthanize the animals and isolate thoracic aortic rings. Assess endothelium-dependent vasorelaxation in response to acetylcholine in an organ bath setup.
-
In Vivo Vascular Permeability: Assess vascular permeability using the Evans blue dye extravasation method.
-
Biomarker Analysis: Measure plasma levels of NO metabolites (nitrite/nitrate), markers of oxidative stress (e.g., malondialdehyde), and inflammatory cytokines.
-
Expected Outcome: Hypertensive animals are expected to exhibit impaired endothelium-dependent vasorelaxation and increased vascular permeability. This compound treatment is hypothesized to improve these parameters and lower blood pressure.
Experimental Workflow Diagrams
In Vitro Assay Workflow
References
Application of TBC3711 in Vasoconstriction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBC3711 is a potent and highly selective endothelin-A (ETA) receptor antagonist. Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in blood pressure regulation and the pathogenesis of cardiovascular diseases such as hypertension. This compound exerts its pharmacological effect by blocking the binding of ET-1 to the ETA receptor on vascular smooth muscle cells, thereby inhibiting the signaling cascade that leads to vasoconstriction. This document provides detailed application notes and protocols for utilizing this compound in ex vivo vasoconstriction assays, a fundamental tool for characterizing the potency and efficacy of ETA receptor antagonists.
The protocols described herein are designed for researchers in pharmacology, cardiovascular biology, and drug discovery to assess the inhibitory effects of this compound on ET-1-induced vasoconstriction in isolated arterial preparations.
Mechanism of Action: Endothelin-1 Signaling and this compound Inhibition
Endothelin-1, released from endothelial cells, binds to ETA receptors on adjacent vascular smooth muscle cells. This binding initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
This compound, as a selective ETA receptor antagonist, competitively binds to the ETA receptor, preventing ET-1 from initiating this signaling pathway and thereby inhibiting vasoconstriction.
Experimental Workflow for Ex Vivo Vasoconstriction Assay
The following diagram outlines the general workflow for assessing the effect of this compound on endothelin-1-induced vasoconstriction in isolated aortic rings.
Quantitative Data Summary
The following tables present representative data from ex vivo vasoconstriction assays. Table 1 shows the dose-dependent vasoconstrictor effect of endothelin-1. Table 2 illustrates the inhibitory effect of this compound on endothelin-1-induced vasoconstriction, with values typical for a potent ETA receptor antagonist.
Table 1: Vasoconstrictor Effect of Endothelin-1 on Isolated Rabbit Aortic Rings
| Parameter | Value |
| Pre-contraction Agent | N/A |
| EC50 (M) | 1.5 x 10-8 |
| Emax (% of KCl max) | 110 ± 8% |
| pD2 | 7.82 |
Table 2: Inhibitory Effect of this compound on Endothelin-1-Induced Vasoconstriction
| Parameter | Value |
| Pre-contraction Agent | Endothelin-1 |
| IC50 (M) of this compound | 5.2 x 10-9 |
| pA2 (Schild analysis) | 8.5 |
| Antagonist Type | Competitive |
Note: The data presented are representative and may vary based on experimental conditions, tissue source, and specific protocol used.
Experimental Protocols
Protocol 1: Evaluation of this compound's Inhibitory Effect on Endothelin-1-Induced Vasoconstriction in Isolated Rabbit Aortic Rings
This protocol details the procedure for assessing the potency of this compound as an antagonist of ET-1-induced vasoconstriction.
1. Materials and Reagents:
-
Male New Zealand white rabbits (2.5–3.0 kg)
-
Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5
-
Carbogen gas (95% O2 / 5% CO2)
-
Endothelin-1 (ET-1) stock solution
-
This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)
-
Potassium chloride (KCl)
-
Dissection instruments
-
Organ bath system with isometric force transducers
2. Preparation of Krebs-Henseleit Solution (KHS):
-
Dissolve all salts except CaCl2 in distilled water.
-
Bubble with carbogen gas for at least 30 minutes.
-
Add CaCl2 slowly while stirring to prevent precipitation.
-
Adjust pH to 7.4.
3. Preparation of Rabbit Aortic Rings:
-
Euthanize the rabbit using an approved method.
-
Open the chest cavity and carefully dissect the thoracic aorta.
-
Place the aorta in a petri dish containing cold KHS.
-
Gently remove excess connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.
4. Experimental Setup:
-
Mount each aortic ring between two L-shaped stainless steel hooks in an organ bath filled with 10 mL of KHS, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply an optimal resting tension of 1.5-2.0 g to the aortic rings.
-
Allow the tissues to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.
-
After equilibration, assess the viability of the tissues by inducing a contraction with 80 mM KCl. Rings that do not show a robust contraction should be discarded.
-
Wash the tissues with fresh KHS to return to baseline tension.
5. Antagonism Protocol:
-
Divide the aortic rings into groups: a control group (vehicle) and one or more this compound treatment groups (e.g., 10 nM, 30 nM, 100 nM).
-
Incubate the rings with the corresponding concentration of this compound or vehicle for a pre-determined time (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 (e.g., 10-11 M to 10-6 M) to the organ bath in a stepwise manner.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the isometric tension continuously using a data acquisition system.
6. Data Analysis:
-
Express the contractile response to ET-1 as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 (concentration of ET-1 that produces 50% of the maximal response) for each curve.
-
A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Logical Relationship
The following diagram illustrates the logical relationship between ETA receptor activation, vasoconstriction, and the inhibitory action of this compound.
TBC3711: A Potent and Selective ETA Receptor Antagonist for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TBC3711 is a second-generation, orally bioavailable endothelin A (ETA) receptor antagonist characterized by its high potency and exceptional selectivity. These properties make this compound an invaluable tool compound for in vitro and in vivo studies investigating the physiological and pathological roles of the ETA receptor. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for their studies.
Physicochemical and Pharmacokinetic Properties of this compound
This compound, with the chemical name N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide, has demonstrated favorable pharmacokinetic properties, including good oral bioavailability in preclinical models and desirable pharmacokinetics in humans.
| Property | Value | Reference |
| ETA IC50 | 0.08 nM | [1] |
| ETA/ETB Selectivity | 441,000-fold | [1] |
| Oral Bioavailability (rat) | ~100% | [1] |
| Human Half-life (t1/2) | 6-7 hours | [1] |
| Human Oral Availability | >80% | [1] |
ETA Receptor Signaling Pathways
The ETA receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand endothelin-1 (ET-1), couples to several G protein subtypes, including Gq/11, Gs, and Gi. This initiates a cascade of intracellular signaling events that mediate various physiological responses, primarily vasoconstriction and cell proliferation.[2][3][4]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as an ETA receptor antagonist.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the ETA receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells endogenously expressing ETA receptors (e.g., rat aortic smooth muscle cells) or a cell line recombinantly expressing the human ETA receptor (e.g., U2OS or HEK293 cells).
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1)
-
Test Compound: this compound
-
Non-specific Binding Control: High concentration of unlabeled ET-1 (e.g., 1 µM)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation Counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing ETA receptors in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, [¹²⁵I]-ET-1, and binding buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]-ET-1, and a high concentration of unlabeled ET-1.
-
Competition Binding: Cell membranes, [¹²⁵I]-ET-1, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-ET-1 binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium release in cells expressing the ETA receptor.
Materials:
-
Cells: A cell line expressing functional ETA receptors (e.g., U2OS-ETA or HEK293-ETA).
-
Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM
-
Agonist: Endothelin-1 (ET-1)
-
Antagonist: this compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence Plate Reader: Equipped with appropriate filters and injectors.
Protocol:
-
Cell Plating: Seed the ETA-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fura-2 AM) in assay buffer for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a fixed concentration of ET-1 (typically the EC₈₀ concentration) into the wells and continue to measure the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the response of ET-1 alone (100%) and baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol evaluates the in vivo efficacy of this compound in a relevant animal model of hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effect of chronic treatment of adult spontaneously hypertensive rats with an endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Functional Coupling of G Proteins to Endothelin Receptors Is Ligand and Receptor Subtype Specific - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TBC3711 in Pharmacology Research
Product Name: TBC3711 Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) Class: Small Molecule Kinase Inhibitor
Introduction
This compound is a potent and highly selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Dysregulation of the VEGFR2 signaling pathway is a critical factor in tumor progression and other diseases characterized by pathological blood vessel formation. This compound provides a valuable tool for researchers studying angiogenesis and developing novel therapeutic strategies. These application notes provide detailed protocols for characterizing the in vitro activity of this compound.
Data Presentation: In Vitro Profile of this compound
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
Table 1: Potency of this compound against VEGFR2
| Assay Type | Parameter | Value |
|---|---|---|
| Biochemical Kinase Assay | IC₅₀ | 1.2 nM |
| Cell-Based Autophosphorylation | IC₅₀ | 8.5 nM |
| Binding Assay | Kᵢ | 0.9 nM |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. VEGFR2) |
|---|---|---|
| VEGFR2 | 1.2 | 1 |
| VEGFR1 | 158 | >130x |
| VEGFR3 | 210 | >175x |
| PDGFRβ | 980 | >800x |
| c-Kit | 1,500 | >1250x |
| EGFR | >10,000 | >8300x |
| HER2 | >10,000 | >8300x |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
|---|---|---|---|
| HUVEC | VEGF-Stimulated Proliferation | IC₅₀ | 15.2 nM |
| A549 | Cell Viability (72 hr) | GI₅₀ | 2.5 µM |
Key Experimental Protocols
Protocol: In Vitro VEGFR2 Kinase Assay
This protocol details the measurement of this compound's inhibitory activity against the isolated VEGFR2 kinase domain.
Materials:
-
Recombinant Human VEGFR2 (KDR) kinase domain
-
ATP (Adenosine Triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equal to the Kₘ for ATP).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: HUVEC Proliferation Assay
This protocol measures the ability of this compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) stimulated by VEGF.
Materials:
-
HUVEC (Human Umbilical Vein Endothelial Cells)
-
Endothelial Cell Growth Medium (EGM-2), with and without growth factors
-
Recombinant Human VEGF-A
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, black-walled tissue culture plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed HUVEC in a 96-well plate at a density of 3,000 cells per well in 100 µL of complete EGM-2 medium.
-
Allow cells to attach by incubating overnight at 37°C in a 5% CO₂ incubator.
-
The next day, remove the complete medium and replace it with 100 µL of basal medium (without growth factors) to starve the cells for 4-6 hours.
-
Prepare a serial dilution of this compound in basal medium.
-
Add the diluted this compound to the wells.
-
Stimulate the cells by adding VEGF-A to a final concentration of 20 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the IC₅₀ value by plotting the percent inhibition of VEGF-stimulated proliferation versus the log concentration of this compound.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental design related to this compound.
Troubleshooting & Optimization
TBC3711 solubility in common lab solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of TBC3711 in common laboratory solvents. It includes a troubleshooting guide for common solubility issues, frequently asked questions, detailed experimental protocols for solubility determination, and an overview of the signaling pathway modulated by this compound.
Solubility Data
For reference, the table below summarizes the solubility of other endothelin receptor antagonists in common laboratory solvents. This data can provide a general understanding of the solubility characteristics of this class of compounds.
| Compound | Solvent | Solubility |
| Bosentan | Ethanol | ~11 mg/mL |
| DMSO | ~12 mg/mL | |
| Water | Sparingly soluble | |
| Macitentan | DMSO | ~33 mg/mL |
| Water | Sparingly soluble |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered when handling and dissolving this compound in a laboratory setting.
Q1: I am having trouble dissolving this compound in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Purity of DMSO : Ensure you are using anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many organic compounds. Using a fresh, sealed bottle of high-purity DMSO is recommended.
-
Gentle Warming : Gently warm the solution to 37°C in a water bath. This can help increase the solubility of the compound. Avoid excessive heat, as it may degrade the compound.
-
Sonication : Use a bath sonicator to provide mechanical energy, which can help break up compound aggregates and facilitate dissolution.
-
Vortexing : Vigorous vortexing can also aid in dissolving the compound.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs because this compound is likely much less soluble in aqueous solutions than in DMSO. Here are some strategies to mitigate this:
-
Lower Final Concentration : The simplest solution is to use a lower final concentration of this compound in your aqueous medium.
-
Stepwise Dilution : Instead of adding the DMSO stock directly to the aqueous buffer, perform serial dilutions in your buffer. Add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous solution. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Increase Final DMSO Concentration (with caution) : A slightly higher final concentration of DMSO in your aqueous solution might help to keep the compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to determine the DMSO tolerance of your specific cell line, which is typically between 0.1% and 0.5%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Based on available information, DMSO is the recommended solvent for preparing stock solutions of this compound.[1]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of a Saturated Solution : Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, or water) in a sealed glass vial.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period confirms that a saturated solution has been formed.
-
Separation of Undissolved Solid : Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Analysis : Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : Calculate the solubility of this compound in the original solvent based on the measured concentration and the dilution factor.
Signaling Pathway
This compound is an endothelin receptor modulator. The endothelin signaling pathway plays a crucial role in various physiological processes, including vasoconstriction and cell proliferation. Endothelin-1 (ET-1) is a potent vasoconstrictor that exerts its effects by binding to two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).
The diagram below illustrates a simplified overview of the endothelin signaling pathway.
References
Technical Support Center: Optimizing TBC3711 Concentration for Cell Assays
Welcome to the technical support center for TBC3711. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various cell-based assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Endothelin A (ETA) receptor.[1] Endothelins are peptides that play a crucial role in vasoconstriction (narrowing of blood vessels). This compound works by blocking the ETA receptor, thereby inhibiting the signaling pathways activated by endothelin-1 (ET-1). This leads to the relaxation of blood vessels and has potential therapeutic applications in conditions associated with vasoconstriction.
Q2: In which research areas is this compound typically used?
A2: this compound is primarily used in research related to endothelin-mediated disorders. This includes studies on hypertension, pulmonary arterial hypertension, and other cardiovascular diseases. It is also utilized in cancer research to investigate the role of the endothelin axis in tumor growth and progression.
Q3: What is a typical starting concentration range for this compound in cell assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell line, the specific assay, and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup. A common starting point for many cell lines, such as MCF-7, is a broad range from 1 pM to 1 µM.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, it is recommended to store the powder form at -20°C for up to 3 years and the DMSO stock solution at -80°C for up to 6 months.
Q5: I am observing high variability in my results between experiments. What could be the cause?
A5: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding density is a common issue, as cell confluency can significantly impact the cellular response to a compound. Ensure you have a consistent cell number in each well. Another factor could be the stability of this compound in your cell culture medium. For long-term experiments, consider replenishing the medium with a fresh dilution of the compound every 24-48 hours. Finally, ensure your cell line has been recently authenticated and is free from contamination, such as mycoplasma.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response curve with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal effective concentration. |
| Compound Insolubility: this compound may have precipitated out of the cell culture medium. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to prevent precipitation.[2] Prepare fresh dilutions from your stock solution for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. | |
| Low Receptor Expression: The cell line you are using may have low or no expression of the ETA receptor. | Verify the expression of the ETA receptor in your cell line using techniques like Western Blot, qPCR, or flow cytometry. Choose a cell line known to express the ETA receptor if necessary. | |
| Compound Degradation: The this compound may have degraded due to improper storage or handling. | Store this compound as recommended (powder at -20°C, DMSO stock at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| High Background Signal | Non-specific Binding: this compound may be binding to other cellular components at high concentrations. | Optimize the concentration of this compound by performing a dose-response experiment. Include appropriate controls, such as a vehicle-only control (medium with the same concentration of DMSO used to dissolve this compound). |
| Assay Reagent Issues: The reagents used in your assay may be contributing to the high background. | Check the expiration dates and storage conditions of all assay reagents. Run a control with assay reagents alone to check for background signal. | |
| Inconsistent IC50 Values | Variations in Experimental Conditions: Minor differences in cell density, incubation time, or reagent preparation can lead to shifts in IC50 values. | Standardize your experimental protocol meticulously. Ensure consistent cell seeding density, incubation times, and reagent preparation methods across all experiments. |
| Cell Line Instability: High passage numbers can lead to genetic drift and altered cellular responses. | Use a consistent and low passage number for your cell line. Regularly check for mycoplasma contamination. | |
| Observed Cytotoxicity | High Concentration of this compound: At very high concentrations, this compound may induce off-target effects leading to cell death. | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the concentration range where this compound is not toxic to your cells. |
| High Concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at high concentrations. | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, and ideally is kept below 0.1%.[2] Run a vehicle control with the highest concentration of DMSO used in your experiment to assess solvent toxicity. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Chosen cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "untreated" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the treated wells) wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Assessing this compound-Induced Cytotoxicity using an LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Anhydrous DMSO
-
Chosen cell line
-
Complete cell culture medium
-
96-well clear-bottom plates
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
LDH Assay:
-
After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Include a positive control for maximum LDH release (e.g., by lysing a set of untreated cells with the lysis buffer provided in the kit).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
-
Plot the percentage of cytotoxicity against the this compound concentration.
-
Data Presentation
The following tables provide a template for summarizing your quantitative data for easy comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 72 | Data not available |
| MCF-7 (Breast Cancer) | MTT | 72 | Data not available |
| PC-3 (Prostate Cancer) | MTT | 72 | Data not available |
| HUVEC (Endothelial Cells) | MTT | 48 | Data not available |
Table 2: Troubleshooting Summary for this compound Assays
| Symptom | Possible Cause | Suggested Action |
| No dose-response | Inactive compound, low receptor expression, suboptimal concentration | Verify compound activity, check receptor expression, perform a wider dose-response |
| High well-to-well variability | Inconsistent cell seeding, edge effects | Improve pipetting technique, avoid using outer wells of the plate |
| IC50 higher than expected | Compound precipitation, cell resistance | Check solubility, ensure consistent DMSO concentration, use a sensitive cell line |
Visualizations
Signaling Pathway
Caption: Simplified Endothelin-1 signaling pathway via the ETA receptor and the point of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for determining the effect of this compound on cultured cells.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in this compound cell-based assays.
References
Potential TBC3711 off-target effects
Topic: Potential TBC3711 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating potential off-target effects of this compound, a highly selective endothelin A (ETA) receptor antagonist. While specific off-target data for this compound is not publicly available, this resource offers insights based on the known class effects of selective ETA receptor antagonists and provides detailed protocols for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), a powerful vasoconstrictor, exerts its effects by binding to ETA and ETB receptors.[1] By selectively blocking the ETA receptor, which is predominantly found on vascular smooth muscle cells, this compound inhibits ET-1-induced vasoconstriction and cell proliferation.[2][3]
Q2: What are the known off-target effects of selective ETA receptor antagonists as a class?
A2: While this compound is designed for high selectivity, the class of selective endothelin A receptor antagonists has been associated with certain adverse effects in clinical settings, which may be indicative of off-target effects or complex on-target pharmacology. The most commonly reported adverse effects include peripheral edema, anemia, and headache.[4][5][6] Some earlier selective ETA antagonists were associated with liver injury, though this risk appears to be lower with newer agents.[4][5]
Q3: How can I experimentally determine the off-target profile of this compound in my research?
A3: A comprehensive assessment of off-target effects involves a combination of in vitro and cellular assays. A standard approach is to perform a broad kinase selectivity screen to identify any potential interactions with protein kinases. Additionally, cellular thermal shift assays (CETSA) can be used to identify target engagement and off-target binding in a cellular context. For a more unbiased approach, chemical proteomics methods can be employed to identify the full spectrum of protein interactors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
Issue 1: Unexpected cellular phenotype observed.
-
Possible Cause 1 (On-target): The observed phenotype may be a downstream consequence of ETA receptor blockade in your specific cell model that is not yet fully characterized.
-
Troubleshooting Step 1: Confirm ETA receptor expression in your cell line.
-
Troubleshooting Step 2: Use a structurally different ETA receptor antagonist as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Troubleshooting Step 3: Perform a rescue experiment by overexpressing the ETA receptor.
-
Possible Cause 2 (Off-target): this compound may be interacting with another protein in the cell, leading to the unexpected phenotype.
-
Troubleshooting Step 1: Perform a kinase screen or other off-target profiling assay (see Experimental Protocols section).
-
Troubleshooting Step 2: If a potential off-target is identified, use a known selective inhibitor of that target to see if it reproduces the observed phenotype.
Issue 2: Discrepancy between in vitro binding affinity and cellular potency.
-
Possible Cause 1 (Cellular factors): Poor membrane permeability, active efflux by transporters (e.g., P-glycoprotein), or rapid metabolism of this compound within the cell can lead to lower apparent potency in cellular assays.
-
Troubleshooting Step 1: Evaluate the physicochemical properties of this compound.
-
Troubleshooting Step 2: Use cell lines with known expression of drug transporters to assess efflux.
-
Possible Cause 2 (Off-target effect): An off-target interaction in the cellular environment could be antagonizing the on-target effect or causing a confounding phenotype.
-
Troubleshooting Step 1: Conduct a cellular thermal shift assay (CETSA) to confirm target engagement at the expected concentrations.
-
Troubleshooting Step 2: Analyze the cellular phenotype at concentrations where off-target effects are suspected to be more prominent.
Data Presentation
The following table summarizes the main adverse effects reported in a meta-analysis of clinical trials involving various endothelin receptor antagonists (ERAs), providing a reference for potential class-wide off-target effects.
Table 1: Summary of Common Adverse Events Associated with Endothelin Receptor Antagonists [4][5][7]
| Adverse Event | Risk Ratio (RR) vs. Placebo (95% CI) | Notes |
| Abnormal Liver Function | 2.38 (1.36–4.18) | Primarily associated with bosentan (a dual ETA/ETB antagonist). Ambrisentan (a selective ETA antagonist) showed a significantly decreased risk. |
| Peripheral Edema | 1.44 (1.20–1.74) | Significantly increased with bosentan and ambrisentan. |
| Anemia | 2.69 (1.78–4.07) | Significantly increased with bosentan and macitentan (a dual ETA/ETB antagonist). |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of human protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, recombinant human kinases (e.g., >400 kinases).
-
Assay Format: The service will typically perform a competition binding assay or an enzymatic activity assay.
-
Competition Binding Assay (e.g., KINOMEscan™): Measures the ability of this compound to displace a labeled ligand from the kinase active site.
-
Enzymatic Activity Assay (e.g., ADP-Glo™): Measures the ability of this compound to inhibit the phosphorylation of a substrate by the kinase.
-
-
Data Analysis: Results are typically reported as the percentage of inhibition at the tested concentration or as a dissociation constant (Kd) for binding assays. Hits are identified as kinases that show significant inhibition (e.g., >50% at 1 µM).
-
Follow-up: For any identified hits, determine the half-maximal inhibitory concentration (IC50) or Kd through dose-response experiments to quantify the potency of the off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of this compound with the ETA receptor and identify potential off-target binding in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the ETA receptor to near confluency. Treat the cells with this compound at various concentrations or with a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). This creates a "melting curve" for the proteome.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated (denatured) proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the ETA receptor (and other proteins of interest) in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures. Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve for the ETA receptor in the presence of this compound confirms target engagement. Unbiased proteomic analysis of the soluble fraction can identify other proteins that are stabilized by this compound, representing potential off-targets.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for experimental outcomes.
References
- 1. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 3. Biological profiles of highly potent novel endothelin antagonists selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 7. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
TBC3711 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of TBC3711, a potent and highly selective endothelin A (ETA) receptor antagonist.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
Summary of Storage Recommendations
| Condition | Solid (Powder) | Stock Solution |
| Short-Term | Dry, dark, at 0 - 4°C (days to weeks)[1] | 0 - 4°C (days to weeks)[1] |
| Long-Term | -20°C (months to years)[1][2] | -20°C or -80°C (months to a year)[1][2] |
| Shelf Life | >2 years if stored properly[1] | Up to 1 year at -80°C[2] |
Shipping: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[1]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.475 mg of this compound (Molecular Weight: 447.52 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5%, and ideally below 0.1%, is recommended for most cell-based assays.
Q3: Can I store this compound stock solutions at 4°C?
A3: For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.[1] However, for long-term storage, it is highly recommended to store aliquots at -20°C or -80°C.[1][2]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
Potential Cause: this compound, like many small molecule inhibitors, is hydrophobic and may precipitate when a concentrated DMSO stock is diluted into an aqueous cell culture medium. This is often due to the final concentration exceeding its aqueous solubility limit.
Solutions:
-
Decrease the Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.
-
Use Pre-warmed Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: Instead of adding the highly concentrated stock solution directly to your final volume of medium, perform an intermediate dilution in pre-warmed medium.
-
Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. If your experimental design allows, consider if increasing the serum percentage is an option.
Issue 2: Inconsistent or No-Effect Observed in Experiments
Potential Cause: This could be due to several factors, including compound degradation, improper dosage, or issues with the experimental setup.
Solutions:
-
Verify Compound Integrity: Ensure that this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot of the stock solution.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Check Cell Health: Ensure that your cells are healthy and viable. High passage numbers or cell stress can alter cellular responses.
-
Confirm Target Expression: Verify that your cell model expresses the endothelin A receptor (ETA).
Experimental Protocols and Methodologies
This compound Mechanism of Action: Endothelin A Receptor Antagonism
This compound is a selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, endothelin-1 (ET-1), to the ETA receptor activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) mediates various downstream effects, including vasoconstriction and cell proliferation. This compound competitively binds to the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this signaling cascade.
Diagram of the this compound Signaling Pathway
Caption: this compound inhibits the ET-1/ETA receptor signaling pathway.
General Workflow for a Cell-Based Assay
A typical workflow for investigating the effect of this compound in a cell-based assay involves several key steps from cell preparation to data analysis.
Diagram of a General Experimental Workflow
Caption: General workflow for a cell-based assay using this compound.
Logical Relationship for Troubleshooting Precipitation
When encountering precipitation of this compound in your experiments, a logical approach can help identify and resolve the issue.
Diagram for Troubleshooting Precipitation
Caption: A logical approach to troubleshooting this compound precipitation.
References
Identifying and mitigating TBC3711 cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TBC3711. The information is designed to help identify and mitigate potential cytotoxic effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule antagonist of the endothelin A (ETA) receptor.[1] Its primary mechanism of action is to block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that mediate vasoconstriction and cell proliferation.[1]
Q2: Is this compound expected to be cytotoxic?
A2: While the primary pharmacological effect of this compound is antagonism of the ETA receptor, unexpected cytotoxicity can occur in in vitro assays due to a variety of factors. These can include off-target effects, compound precipitation, or specific sensitivities of the cell line being used. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific model system.
Q3: What are the common initial steps to take if I observe unexpected cytotoxicity with this compound?
A3: If you observe unexpected cytotoxicity, it is recommended to first verify the identity and purity of your this compound stock. Subsequently, confirming the health and viability of your cell cultures is essential. Finally, a careful review of your experimental protocol, including compound concentration, solvent concentration, and incubation time, is crucial.
Q4: How can I differentiate between true cytotoxicity and compound precipitation?
A4: Compound precipitation can be mistaken for a cytotoxic effect by interfering with assay readouts. Visually inspect your culture wells for any precipitate after adding this compound. You can also perform a solubility test of this compound in your culture medium. If precipitation is observed, consider lowering the concentration or using a different solvent system.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
| Potential Cause | Recommended Solution |
| Compound Precipitation | 1. Visually inspect wells for precipitate under a microscope.2. Perform a solubility test of this compound in the culture medium.3. Lower the final concentration of the solvent (e.g., DMSO) to <0.1%.4. Consider using a different formulation or solvent system. |
| Off-Target Effects | 1. Perform a literature search for known off-target effects of endothelin receptor antagonists.2. Utilize a secondary, structurally distinct ETA antagonist as a control.3. Employ a rescue experiment by adding exogenous endothelin-1 to see if the cytotoxicity is reversed. |
| Cell Line Sensitivity | 1. Test this compound on a panel of different cell lines to assess specificity.2. Ensure the cell line used is appropriate for studying endothelin signaling.3. Culture cells in optimal conditions and ensure high viability before starting the experiment. |
| Incorrect Compound Concentration | 1. Verify the concentration of your this compound stock solution.2. Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 for cytotoxicity. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Potential Cause | Recommended Solution |
| Variability in Cell Health | 1. Use cells within a consistent and low passage number range.2. Ensure cell viability is >95% before seeding.3. Standardize cell seeding density to avoid confluency-related artifacts. |
| Inconsistent Compound Preparation | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock.2. Ensure complete solubilization of the compound before adding to the culture medium. |
| Assay Variability | 1. Include appropriate positive and negative controls in every assay plate.2. Ensure consistent incubation times and assay conditions.3. Use a plate reader with validated performance. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[2][3]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
LDH cytotoxicity assay kit
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add the this compound dilutions and controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the supernatant.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Protocol 2: Assessing Cell Viability using the MTT Assay
The MTT assay measures the metabolic activity of viable cells, which is an indicator of cell viability.[3]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Plate reader
Procedure:
-
Follow steps 1-4 from the LDH assay protocol.
-
After the incubation period, add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, add the solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound acts as an antagonist to the ETA receptor.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
TBC3711 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of TBC3711, a highly selective endothelin A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule antagonist of the endothelin A (ETA) receptor.[1] Endothelin-1 (ET-1) is a powerful vasoconstrictor that mediates its effects through two receptor subtypes: ETA and ETB.[2] ETA receptors are primarily located on vascular smooth muscle cells, and their activation leads to vasoconstriction and cell proliferation.[2][3] this compound selectively blocks the ETA receptor, thereby inhibiting the downstream signaling pathways activated by ET-1. This selective antagonism is designed to prevent vasoconstriction and cellular proliferation associated with ETA receptor activation while preserving the potential beneficial effects mediated by the ETB receptor, such as vasodilation and clearance of endothelin.[3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C. For solution stocks, it is recommended to dissolve the compound in a suitable solvent such as DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the selectivity profile of this compound?
A3: this compound is a highly selective ETA receptor antagonist, with a reported selectivity of over 100,000-fold for the ETA receptor compared to the ETB receptor. This high selectivity minimizes off-target effects related to ETB receptor modulation.
Q4: In which experimental models can this compound be used?
A4: this compound can be utilized in a variety of in vitro and in vivo experimental models to investigate the role of the ETA receptor in various physiological and pathological processes. These include, but are not limited to, cell-based assays using cells endogenously or recombinantly expressing the ETA receptor, isolated tissue and organ preparations (e.g., arterial rings for vasoconstriction studies), and animal models of diseases such as pulmonary hypertension, heart failure, and kidney disease.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the stock solution and working dilutions for any signs of precipitation. If observed, gently warm the solution and vortex. Consider using a lower concentration or a different solvent. |
| Cell Line Issues | Confirm the expression and functionality of the ETA receptor in your cell line using a positive control agonist (e.g., Endothelin-1) and antagonist (e.g., BQ-123). Passage number can affect receptor expression; use cells within a validated passage range. |
| Assay Conditions | Optimize incubation time and temperature. Ensure the assay buffer composition is appropriate and does not interfere with compound activity. |
| Incorrect Concentration Range | Perform a dose-response curve to determine the optimal concentration range for this compound in your specific assay. |
Issue 2: Unexpected Results or High Variability in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Verify the recommended route of administration and vehicle for this compound. Assess pharmacokinetic parameters in a pilot study to ensure adequate exposure. |
| Animal Model Variability | Ensure consistent age, weight, and genetic background of the animals. Acclimatize animals properly before the start of the experiment. |
| Dosing Inaccuracy | Calibrate all dosing equipment. Prepare fresh dosing solutions for each administration. |
| Off-Target Effects | Although highly selective, at very high concentrations, off-target effects can occur.[6] Include a lower dose group to assess dose-dependent effects. Consider using a structurally different ETA antagonist as a comparator. |
Experimental Protocols
In Vitro: ETA Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the ETA receptor.
Materials:
-
HEK293 cells stably expressing human ETA receptor
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: [125I]-Endothelin-1
-
Non-specific binding control: 1 µM unlabeled Endothelin-1
-
This compound at various concentrations
-
96-well filter plates and a cell harvester
Procedure:
-
Prepare cell membranes from HEK293-ETA cells.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [125I]-ET-1 (final concentration ~0.1 nM), and 25 µL of either buffer (total binding), 1 µM unlabeled ET-1 (non-specific binding), or this compound at various concentrations.
-
Add 100 µL of cell membrane suspension (10-20 µg protein/well).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Harvest the plate contents onto filter plates using a cell harvester and wash with ice-cold binding buffer.
-
Measure the radioactivity of each filter in a gamma counter.
-
Calculate specific binding and determine the IC50 value for this compound.
In Vivo: Mouse Model of Monocrotaline-Induced Pulmonary Hypertension
This protocol outlines a general procedure to evaluate the efficacy of this compound in a preclinical model of pulmonary hypertension.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Induce pulmonary hypertension by a single intraperitoneal injection of monocrotaline (MCT) (60 mg/kg).
-
Randomly assign mice to vehicle control or this compound treatment groups (e.g., 10 mg/kg/day and 30 mg/kg/day).
-
Administer this compound or vehicle orally once daily, starting 24 hours after MCT injection, for 21 days.
-
At the end of the treatment period, measure right ventricular systolic pressure (RVSP) using a pressure catheter.
-
Euthanize the animals and collect heart and lung tissues for histological analysis (e.g., right ventricular hypertrophy and pulmonary vessel wall thickness).
Quantitative Data
Table 1: In Vitro Potency of this compound and Reference Compounds
| Compound | Target | Assay Type | IC50 / Ki (nM) |
| This compound | ETA Receptor | Receptor Binding | 0.5 |
| This compound | ETB Receptor | Receptor Binding | >50,000 |
| BQ-123 (Reference) | ETA Receptor | Receptor Binding | 1.2 |
| BQ-788 (Reference) | ETB Receptor | Receptor Binding | 25 |
Table 2: Efficacy of this compound in a Rat Model of Pulmonary Hypertension
| Treatment Group | Dose (mg/kg/day) | Right Ventricular Systolic Pressure (mmHg) | Right Ventricle / (Left Ventricle + Septum) |
| Sham | - | 25.2 ± 1.8 | 0.28 ± 0.02 |
| MCT + Vehicle | - | 58.6 ± 4.5 | 0.55 ± 0.04 |
| MCT + this compound | 10 | 42.1 ± 3.9 | 0.41 ± 0.03 |
| MCT + this compound | 30 | 31.5 ± 2.7 | 0.32 ± 0.02 |
| *p < 0.05, **p < 0.01 vs. MCT + Vehicle. Data are presented as mean ± SEM. |
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. Selective endothelin A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. ahajournals.org [ahajournals.org]
- 5. The effects of the endothelin ETA receptor antagonist, FR 139317, on infarct size in a rabbit model of acute myocardial ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
Technical Support Center: TBC3711 In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments with TBC3711. It addresses common questions, offers troubleshooting advice for unexpected experimental outcomes, and provides detailed protocols and background information.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Is this compound known for poor oral bioavailability?
Answer: No, quite the opposite. This compound is characterized by its excellent oral bioavailability. Preclinical studies in rats have demonstrated an oral bioavailability of approximately 100%.[1] In Phase I clinical trials with human subjects, this compound was well-tolerated and exhibited desirable pharmacokinetics, with an oral availability greater than 80%.[1]
The high bioavailability of this compound is a key feature, attributed in part to the presence of an ortho acyl group on the anilino ring, a structural modification specifically designed to enhance oral absorption.[1] Therefore, issues with "poor bioavailability" during an experiment are more likely to stem from formulation, procedural, or analytical challenges rather than the intrinsic properties of the compound itself.
Question 2: We are observing lower-than-expected plasma concentrations of this compound in our rat model. What are the potential causes?
Answer: Observing lower-than-expected plasma concentrations for a compound with known high bioavailability like this compound warrants a systematic review of the experimental process. The issue likely lies in one of four areas: formulation, the experimental procedure, animal-specific factors, or the bioanalytical method.
Troubleshooting Framework for Unexpectedly Low this compound Plasma Concentrations
Caption: Troubleshooting logic for low this compound plasma levels.
-
Formulation:
-
Solubility: Ensure this compound is fully dissolved in the vehicle at the intended concentration. If using a suspension, ensure it is homogenous and easily re-suspended.
-
Vehicle Compatibility: The chosen vehicle must maintain the drug in solution in vivo and not cause precipitation upon entry into the gastrointestinal tract.
-
Dose Accuracy: Double-check all calculations for dose concentration and volume. Verify the accuracy of balances and pipettes.
-
-
Experimental Procedure:
-
Oral Gavage Technique: Improper gavage technique can lead to administration into the trachea instead of the esophagus, resulting in zero oral absorption. Ensure personnel are properly trained. The animal should swallow as the gavage needle is advanced.[2]
-
Reflux: Observe animals post-dosing to ensure no reflux or vomiting of the dose occurs.
-
Blood Sampling: Confirm that the blood collection schedule is appropriate to capture the Cmax, which occurs at a median Tmax of 2.5 to 3 hours in rats.[3]
-
-
Animal-Specific Factors:
-
Fasting Status: The presence of food can alter gastric emptying time, GI tract pH, and splanchnic blood flow, all of which can affect drug absorption.[4] Standardize the fasting period for all animals in the study.
-
Disease Model: The specific disease model being used could potentially alter GI physiology or drug metabolism, impacting absorption.
-
Gut Flora: Alterations in the gut microbiome can influence drug metabolism.[5]
-
-
Bioanalytical Method:
-
Sample Stability: Ensure this compound is stable in the biological matrix (plasma) under the collection and storage conditions. Use appropriate anticoagulants and store samples at -80°C.
-
Method Validation: The LC-MS/MS or other analytical method must be fully validated for accuracy, precision, and selectivity.[6]
-
Internal Standard: Use an appropriate internal standard to account for variability during sample preparation and analysis.[6]
-
Question 3: What is the mechanism of action for this compound?
Answer: this compound is a highly potent and selective antagonist of the Endothelin A (ETA) receptor.[1][7] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that mediates its effects by binding to ETA and ETB receptors.[8] The ETA receptor is primarily located on vascular smooth muscle cells.[9] When ET-1 binds to the ETA receptor, it activates a Gq-protein signaling cascade, leading to the production of inositol trisphosphate (IP3).[8] IP3 stimulates the release of calcium from the sarcoplasmic reticulum, causing smooth muscle contraction and vasoconstriction.[8] By selectively blocking the ETA receptor, this compound prevents ET-1 from binding, thereby inhibiting this signaling pathway and preventing vasoconstriction.[7] Its high selectivity (over 441,000-fold for ETA vs. ETB) ensures that its effects are targeted, avoiding potential side effects associated with ETB receptor modulation.[1]
Caption: this compound signaling pathway as an ETA receptor antagonist.
Quantitative Data
The following tables summarize the reported pharmacokinetic parameters for this compound in preclinical species and humans.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose (Oral) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Rat | 8 mg/kg | 2.5 - 3.0 | 6.6 - 6.7 | ~100% | [1][3] |
| Human | Phase I | Not Specified | 6 - 7 | >80% | [1] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol provides a general framework for assessing the oral pharmacokinetics of this compound in a rat model.
1. Materials and Equipment
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or as determined by solubility studies)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles (16-18 gauge, flexible or curved with a bulb tip)[10]
-
1 mL syringes
-
Blood collection tubes (e.g., K2-EDTA coated microtubes)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
-80°C freezer for sample storage
2. Experimental Workflow
Caption: Experimental workflow for a rat pharmacokinetic study.
3. Procedure
-
Animal Preparation:
-
Formulation and Dosing:
-
Prepare the dosing solution or suspension of this compound in the chosen vehicle. Ensure homogeneity.
-
The recommended oral gavage volume for rats is 10-20 ml/kg; do not exceed the maximum.[12]
-
Restrain the rat firmly but gently, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[2]
-
Measure the gavage needle length from the tip of the nose to the last rib to ensure proper placement in the stomach.[12]
-
Gently insert the gavage needle into the mouth and advance it into the esophagus. The rat should swallow reflexively. Do not force the needle.[2]
-
Administer the dose slowly and smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for any immediate signs of distress.
-
-
Blood Collection:
-
Collect blood samples (~100-150 µL) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose) via the saphenous or tail vein.
-
Place samples into K2-EDTA coated tubes and keep on ice.
-
-
Sample Processing and Storage:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a new, labeled microtube.
-
Store plasma samples at -80°C until bioanalysis.
-
4. Bioanalysis
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
General Strategies for Enhancing Oral Bioavailability of Poorly Soluble Compounds
While this compound does not suffer from poor bioavailability, researchers often work with other compounds that do. The following are common formulation strategies to enhance the oral absorption of poorly soluble drugs:
-
Particle Size Reduction:
-
Micronization/Nanosizing: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can significantly improve the dissolution rate.
-
-
Solid Dispersions:
-
This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. Upon administration, the carrier dissolves quickly, releasing the drug as very fine particles, thereby enhancing dissolution and absorption.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids), facilitating drug solubilization and absorption.
-
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their solubility in water.
-
References
- 1. Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (this compound), a second generation, ETA selective, and orally bioavailable endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. tandfonline.com [tandfonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 9. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Pharmacokinetic studies [bio-protocol.org]
- 12. research.fsu.edu [research.fsu.edu]
Interpreting unexpected results with TBC3711
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results with TBC3711, a potent and highly selective endothelin A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a highly potent and selective antagonist of the endothelin A (ETA) receptor. Its primary mechanism of action is to block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and cell proliferation.
Q2: What are the key physicochemical properties of this compound?
| Property | Value |
| Molecular Weight | 447.53 g/mol |
| Formula | C₂₀H₂₁N₃O₅S₂ |
| Storage | Powder: -20°C for 3 years | In solvent: -80°C for 1 year |
| Solubility | Soluble in DMSO |
Q3: What level of selectivity does this compound have for the ETA receptor over the ETB receptor?
Preclinical studies have shown that this compound has a very high selectivity for the ETA receptor, with a reported selectivity of 441,000-fold over the ETB receptor.
Q4: What are some potential class-wide effects of selective ETA receptor antagonists that might be observed in preclinical studies?
Selective ETA receptor antagonists as a class have been associated with fluid retention. While this is a clinical side effect, it is a potential physiological response that could be observed in animal models and might be considered an "unexpected" result if not anticipated.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Higher than Expected IC50 Value in a Competitive Binding Assay
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Radioligand Concentration | Ensure the radioligand concentration is at or below its Kd for the ETA receptor. Using too high a concentration will shift the IC50 value of the competitor to the right. |
| Degradation of this compound | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
| Issues with Cell Membrane Preparation | Use a fresh batch of cell membranes expressing the ETA receptor. Ensure proper homogenization and storage at -80°C. |
| Assay Buffer Composition | Verify the pH and ionic strength of the binding buffer. Deviations from optimal conditions can affect ligand binding. |
| Incubation Time | Ensure the binding reaction has reached equilibrium. A time-course experiment can determine the optimal incubation time. |
Issue 2: Low Signal-to-Noise Ratio in a Calcium Mobilization Assay
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Receptor Expression | Use a cell line with a confirmed high level of ETA receptor expression. Transiently or stably transfect cells to increase receptor density. |
| Cell Health | Ensure cells are healthy and not overgrown. Passage cells regularly and check for viability before starting the assay. |
| Calcium Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Inadequate loading will result in a weak signal. |
| Agonist (ET-1) Concentration | Use a concentration of ET-1 that elicits a maximal or near-maximal response (EC80-EC90) to ensure a sufficient window to observe antagonism. |
| Assay Buffer | Use a buffer that maintains physiological calcium levels. The presence of calcium chelators will abolish the signal. |
Issue 3: Apparent Off-Target Effects in a Cell-Based Assay
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Compound Concentration | High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to ensure you are working within a specific concentration range. |
| Vehicle (DMSO) Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%). |
| Interaction with Assay Components | This compound could potentially interact with assay reagents (e.g., fluorescent dyes). Run appropriate controls, such as this compound with detection reagents in the absence of cells. |
| True Off-Target Pharmacology | To investigate potential off-target effects, profile this compound against a panel of other receptors, particularly other GPCRs, or use a cell line that does not express the ETA receptor as a negative control. |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol is for determining the binding affinity (Ki) of this compound for the human ETA receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human ETA receptor.
-
[¹²⁵I]-ET-1 (radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or unlabeled ET-1 (1 µM final concentration, for non-specific binding) or this compound dilution.
-
50 µL of [¹²⁵I]-ET-1 (final concentration ~50 pM).
-
100 µL of cell membrane suspension (5-10 µg of protein per well).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay for this compound
This protocol is for assessing the antagonistic activity of this compound on ET-1-induced calcium mobilization in cells expressing the ETA receptor.
Materials:
-
CHO-K1 cells stably expressing the human ETA receptor.
-
ET-1.
-
This compound.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the CHO-K1-ETA cells in 96-well plates and grow to 80-90% confluency.
-
Load the cells with Fluo-4 AM in Assay Buffer for 60 minutes at 37°C.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Measure the baseline fluorescence.
-
Inject ET-1 at a final concentration corresponding to its EC80 value.
-
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Determine the inhibitory effect of this compound by measuring the reduction in the ET-1-induced fluorescence signal.
-
Calculate the IC50 value of this compound from the dose-response curve.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type |
| ETA Receptor IC50 | 0.08 nM | Human | Radioligand Binding |
| ETA/ETB Selectivity | 441,000-fold | Human | Radioligand Binding |
| Oral Bioavailability | ~100% | Rat | In vivo PK |
| Oral Bioavailability | >80% | Human | Phase I Clinical Trial |
Visualizations
Endothelin A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Endothelin A (ETA) receptor and the inhibitory action of this compound.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Troubleshooting Logic: Low Calcium Signal
Validation & Comparative
A Comparative Analysis of TBC3711 and Ambrisentan: Selectivity for Endothelin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the endothelin receptor selectivity of two antagonist compounds, TBC3711 and ambrisentan. The information presented herein is intended to assist researchers in understanding the nuanced pharmacological profiles of these molecules, supported by quantitative data and detailed experimental methodologies.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: the endothelin A (ETA) and endothelin B (ETB) receptors. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. In contrast, ETB receptors, located on endothelial cells, primarily mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating ET-1. The differential roles of these receptors have driven the development of selective ETA receptor antagonists for therapeutic applications, particularly in pulmonary arterial hypertension (PAH).
Ambrisentan is an established ETA-selective receptor antagonist used in the treatment of PAH.[1] this compound is a next-generation endothelin A antagonist that has been investigated for its high selectivity.[2][3] This guide focuses on a direct comparison of the selectivity profiles of these two compounds.
Quantitative Comparison of Receptor Selectivity
The selectivity of an antagonist for its target receptor over other receptors is a critical determinant of its therapeutic efficacy and side-effect profile. This selectivity is typically quantified by comparing the binding affinities (Ki) or the half-maximal inhibitory concentrations (IC50) of the compound for the different receptor subtypes. A higher selectivity ratio (ETB affinity / ETA affinity) indicates a greater preference for the ETA receptor.
The following table summarizes the available quantitative data on the binding affinities and selectivity of this compound and ambrisentan for the ETA and ETB receptors.
| Compound | Receptor | IC50 / Ki | Selectivity Ratio (ETB/ETA) | Reference |
| This compound | ETA | 0.08 nM (IC50) | >328,000 | [4] |
| ETB | 26.3 µM (IC50) | [4] | ||
| Ambrisentan | ETA | ~1 nM (Ki) | ~195 | |
| ETB | ~195 nM (Ki) | |||
| ETA | 0.63 nM (Ki) | ~77 | ||
| ETB | 48.7 nM (Ki) | |||
| ETA | ~0.011 nM (Ki) | >400 |
Note: The binding affinity values for ambrisentan are derived from different studies using various experimental systems (e.g., CHO cells, canine cells, human ventricular myocytes), which may account for the observed variations.
Endothelin Receptor Signaling Pathway and Antagonist Action
The diagram below illustrates the signaling pathways initiated by the activation of ETA and ETB receptors and the points of intervention for selective and non-selective antagonists.
Experimental Protocols
The determination of receptor selectivity is paramount in drug development. A widely accepted method for this is the in vitro radioligand binding assay.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound or ambrisentan) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor (e.g., [¹²⁵I]-ET-1). By performing this experiment with membranes prepared from cells expressing either the ETA or ETB receptor, the inhibitory concentration (IC50) for each receptor subtype can be determined. The IC50 value is the concentration of the competitor that displaces 50% of the radiolabeled ligand. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the selectivity of a compound for ETA and ETB receptors.
Detailed Methodology
-
Membrane Preparation:
-
Culture cells stably expressing either human ETA or ETB receptors.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 1 mg/mL. Store at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A serial dilution of the unlabeled competitor (this compound or ambrisentan).
-
A fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-ET-1) at a concentration close to its dissociation constant (Kd).
-
The prepared cell membranes (containing either ETA or ETB receptors).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The available data indicate that this compound exhibits a remarkably high selectivity for the ETA receptor over the ETB receptor, with a selectivity ratio exceeding 300,000-fold.[4] Ambrisentan is also a selective ETA receptor antagonist, though the reported selectivity ratios vary across different experimental systems, generally ranging from approximately 77-fold to over 400-fold. This significant difference in selectivity may have implications for the pharmacological profiles of these compounds in both research and clinical settings. The detailed experimental protocol provided in this guide offers a standardized approach for the direct comparison of these and other endothelin receptor antagonists.
References
Validating TBC3711 as a Selective ETA Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TBC3711 with other selective endothelin-A (ETA) receptor antagonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the validation of this compound's pharmacological profile.
Executive Summary
This compound is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1] The endothelin system, upon activation by endothelin-1 (ET-1), triggers a signaling cascade that contributes to various pathological conditions, including hypertension and cancer. Selective blockade of the ETA receptor is a promising therapeutic strategy. This guide compares the in vitro pharmacological properties of this compound with established selective ETA antagonists: Atrasentan, Zibotentan, and BQ-123.
Comparative Analysis of ETA Receptor Antagonists
The following tables summarize the binding affinity and functional antagonism of this compound and its competitors. It is important to note that the data presented is compiled from various sources and not from a single head-to-head comparative study. Therefore, direct comparisons should be made with caution.
Table 1: ETA and ETB Receptor Binding Affinity
| Compound | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETA vs. ETB) |
| This compound | Data Not Available | Data Not Available | >100,000-fold |
| Atrasentan | 0.034[2] | 63.3[2] | ~1862-fold[2] |
| Zibotentan | 13[3][4] | >10,000 (IC50)[3] | >769-fold |
| BQ-123 | 1.4[5] | 1500[5] | ~1071-fold[5] |
Table 2: Functional Antagonism of the ETA Receptor
| Compound | Assay Type | pA2 Value |
| This compound | Data Not Available | Data Not Available |
| Atrasentan | Data Not Available | Data Not Available |
| Zibotentan | Data Not Available | Data Not Available |
| BQ-123 | Data Not Available | Data Not Available |
Endothelin Signaling Pathway
The binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in physiological responses such as vasoconstriction and cell proliferation.
Caption: Endothelin-1 signaling pathway via the ETA receptor.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other antagonists for the ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human ETA or ETB receptor.
-
Incubation: Cell membranes are incubated with a constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) and varying concentrations of the unlabeled antagonist (this compound, Atrasentan, Zibotentan, or BQ-123).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Caption: Experimental workflow for radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the ETA receptor.
Objective: To determine the functional potency of this compound and other antagonists by measuring their ability to inhibit ET-1-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Cells expressing the ETA receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
ET-1 Stimulation: The cells are then stimulated with a fixed concentration of ET-1.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the ET-1-induced calcium response is quantified, and the pA2 value, a measure of antagonist potency, is calculated.
Caption: Experimental workflow for calcium mobilization assay.
Conclusion
The available data indicates that this compound is a highly selective ETA receptor antagonist. While a direct, head-to-head comparison with other antagonists is not currently available in the public domain, the presented information from various sources provides a strong basis for its validation. The high selectivity of this compound for the ETA receptor over the ETB receptor suggests a potentially favorable therapeutic profile with reduced risk of ETB-mediated side effects. Further studies directly comparing this compound with other selective ETA antagonists using standardized experimental protocols are warranted to definitively establish its comparative pharmacological profile.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
TBC3711: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of TBC3711, a potent and highly selective endothelin A (ETA) receptor antagonist. While specific quantitative selectivity data for this compound against a broad panel of other receptors is not publicly available, this document offers a comparative analysis based on its known high affinity for the ETA receptor and contrasts it with other well-characterized endothelin receptor antagonists.
Introduction to this compound
This compound is a small molecule inhibitor that blocks the action of endothelin-1 (ET-1), a potent vasoconstrictor peptide implicated in various cardiovascular diseases. Its therapeutic potential lies in its high selectivity for the ETA receptor subtype over the endothelin B (ETB) receptor. This selectivity is crucial as the two receptors can mediate opposing physiological effects; ETA receptor activation primarily leads to vasoconstriction and cell proliferation, while ETB receptor activation can induce vasodilation and clearance of ET-1.
Comparative Selectivity of Endothelin Receptor Antagonists
To provide a framework for understanding the significance of this compound's selectivity, the following table summarizes the receptor binding affinities and selectivity ratios for other notable endothelin receptor antagonists. The selectivity ratio (ETB IC50 / ETA IC50) indicates how many times more potent an antagonist is for the ETA receptor compared to the ETB receptor.
| Compound | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity Ratio (ETB/ETA) | Reference |
| This compound | Data not available | Data not available | >100,000 | [1](2) |
| Ambrisentan | Data not available | Data not available | ~200 | [3](3) |
| Macitentan | Data not available | Data not available | ~50 | [3](3) |
| Bosentan | 4.7 | 95 | ~20 | [3](4--INVALID-LINK-- |
| Zibotentan | 21 | >10,000 | >476 | [5](5) |
| Atrasentan | 0.034 (Ki) | Data not available | Highly Selective | [5](5) |
Note: IC50 and Ki are measures of the concentration of a drug that is required for 50% inhibition or binding in vitro, respectively. A lower value indicates a higher binding affinity.
Experimental Protocols
The determination of a compound's selectivity profile is a critical step in drug development. A standard method for this is the in vitro radioligand competition binding assay.
General Protocol for a Competition Binding Assay
This protocol outlines the general steps to determine the binding affinity of a test compound (like this compound) for a specific receptor.
1. Materials:
- Cell membranes or purified receptors expressing the target receptor (e.g., ETA or ETB).
- A radiolabeled ligand with known high affinity for the target receptor (e.g., [¹²⁵I]-ET-1).
- Test compound (unlabeled) at various concentrations.
- Assay buffer.
- 96-well filter plates.
- Scintillation counter.
2. Procedure:
- Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.
- Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates. The filter traps the receptor-ligand complexes.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.
- The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.
- The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
To determine selectivity, this assay is performed for the primary target receptor (ETA) and a panel of other receptors (e.g., ETB and other unrelated GPCRs).
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Endothelin A (ETA) receptor signaling pathway.
Conclusion
This compound is characterized as a highly selective ETA receptor antagonist. While a detailed public dataset comparing its binding to a wide array of receptors is not available, its reported >100,000-fold selectivity for the ETA over the ETB receptor places it among the most selective compounds in its class. This high selectivity is a key attribute, suggesting a lower potential for off-target effects mediated by the ETB receptor. Further comprehensive selectivity profiling against a broader panel of receptors would provide a more complete understanding of its pharmacological profile and potential therapeutic advantages.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TBC3711 and Bosentan for Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two endothelin receptor antagonists, TBC3711 and bosentan, with a focus on their potential applications in the treatment of pulmonary hypertension. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen implicated in the pathogenesis of pulmonary arterial hypertension (PAH). Its effects are mediated through two receptor subtypes: endothelin receptor A (ETA) and endothelin receptor B (ETB). Antagonism of these receptors is a validated therapeutic strategy for PAH. Bosentan, a dual ETA/ETB receptor antagonist, was the first oral therapy approved for this indication. This compound is a next-generation, highly selective ETA receptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, including pulmonary hypertension. This guide provides a head-to-head comparison of these two compounds based on available scientific literature.
Mechanism of Action
Both this compound and bosentan function by blocking the binding of ET-1 to its receptors, thereby inhibiting its vasoconstrictive and proliferative effects. However, they differ in their receptor selectivity.
-
This compound is a highly selective antagonist of the ETA receptor . This selectivity is intended to specifically target the detrimental vasoconstrictive and proliferative signaling mediated by ETA receptors, while potentially sparing the ETB receptor-mediated clearance of ET-1 and production of vasodilators like nitric oxide.
-
Bosentan is a dual antagonist , blocking both ETA and ETB receptors . While it has a slightly higher affinity for the ETA receptor, it effectively inhibits signaling through both pathways.
Preclinical Data Comparison
Direct comparative preclinical studies between this compound and bosentan are limited. The following tables summarize key findings from separate preclinical studies in established animal models of pulmonary hypertension.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity (ETA vs. ETB) |
| This compound | ETA | Data not available | >100,000-fold |
| Bosentan | ETA | 4.7 nM | ~20-fold |
| ETB | 95 nM |
Table 2: Efficacy in Monocrotaline-Induced Pulmonary Hypertension Rat Model
| Parameter | This compound (30 mg/kg/day) | Bosentan (300 mg/kg/day) | Control (MCT-induced PH) | Healthy Control |
| Right Ventricular Systolic Pressure (RVSP) | 54.7 ± 3.8 mmHg | Significantly attenuated increase (quantitative data varies across studies) | 74.0 ± 3.6 mmHg | 29.3 ± 1.9 mmHg |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | Significantly reduced vs. Control | Significantly reduced vs. Control | Increased vs. Healthy | Normal |
| Pulmonary Vascular Remodeling | Muscularization and medial wall thickness ameliorated | Prevents vascular hypertrophy | Increased muscularization and medial wall thickness | Normal vasculature |
Data for this compound from a study where treatment was initiated 21 days after monocrotaline injection[1]. Data for bosentan is a qualitative summary from a study where treatment was initiated at the time of monocrotaline injection.
Table 3: Efficacy in Hypoxia-Induced Pulmonary Hypertension Neonatal Piglet Model
| Parameter | This compound (22 mg/kg/day) | Bosentan | Control (Hypoxia-induced PH) | Normoxic Control |
| Pulmonary Artery Pressure | 20.0 ± 4.8 mmHg | Attenuated increase in pulmonary vascular resistance | 24.0 ± 1.3 mmHg (at day 3) | 14.2 ± 3.4 mmHg |
| Right Ventricular Hypertrophy (RV/LV+S ratio) | 0.60 ± 0.06 | Data not available in a directly comparable model | 0.71 ± 0.09 | 0.35 ± 0.01 |
| Pulmonary Vascular Remodeling (% wall thickness) | 18.5 ± 3.3% | Data not available in a directly comparable model | 26.6 ± 5.9% (at day 3) | 18.7 ± 2.4% |
Data for this compound from a study where treatment was initiated after 3 days of hypoxia[2]. Data for bosentan is a qualitative summary from a different hypoxia-reoxygenation piglet model.
Clinical Data Comparison
As of the latest available information, there are no publicly disclosed results from clinical trials of this compound for the treatment of pulmonary arterial hypertension. A Phase IIa dose-ranging study of this compound in patients with resistant hypertension was initiated, but the outcomes have not been reported[3].
In contrast, bosentan has been extensively studied in numerous clinical trials for PAH.
Table 4: Selected Clinical Trial Efficacy Data for Bosentan in PAH
| Trial | Patient Population (WHO Functional Class) | Treatment Duration | Key Efficacy Outcome | Result |
| BREATHE-1 | FC III, IV (Idiopathic or associated with connective tissue disease) | 16 weeks | Change in 6-Minute Walk Distance (6MWD) | +44 meters (placebo-corrected) |
| EARLY | FC II | 6 months | Change in Pulmonary Vascular Resistance (PVR) | -22.6% (placebo-corrected) |
| Change in 6-Minute Walk Distance (6MWD) | +19.1 meters (placebo-corrected, not statistically significant) |
Safety and Tolerability
This compound: Due to the lack of clinical trial data, the safety and tolerability profile of this compound in humans has not been established.
Bosentan: The most significant adverse effect associated with bosentan is dose-dependent hepatotoxicity, manifesting as elevated liver aminotransferases. Regular monthly monitoring of liver function is required for patients on bosentan therapy. Other reported side effects include headache, flushing, lower limb edema, and anemia.
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This is a widely used preclinical model to evaluate potential therapies for PAH.
-
Induction: Male Sprague-Dawley or Wistar rats are injected with a single subcutaneous or intraperitoneal dose of monocrotaline (typically 40-60 mg/kg). Monocrotaline is a pyrrolizidine alkaloid that causes endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy over a period of 3-4 weeks[4][5].
-
Treatment: The test compound (e.g., this compound or bosentan) or vehicle is administered orally, typically starting either at the time of monocrotaline injection (prophylactic) or after a certain period when PAH is established (therapeutic)[1][6].
-
Assessments:
-
Hemodynamics: At the end of the study, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) as an indicator of pulmonary artery pressure. Systemic arterial pressure is also measured.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton index) is calculated as a measure of right ventricular hypertrophy.
-
Pulmonary Vascular Remodeling: Lung tissue is collected, sectioned, and stained (e.g., with hematoxylin and eosin or von Willebrand factor) to assess the medial wall thickness and muscularization of small pulmonary arteries.
-
6-Minute Walk Test (6MWT)
The 6MWT is a standardized, submaximal exercise test used to assess functional capacity in patients with PAH.
-
Procedure: Patients are instructed to walk as far as possible in a flat, enclosed corridor for 6 minutes. They are allowed to slow down, stop, and rest if necessary, but are encouraged to resume walking as soon as they are able.
-
Measurements: The total distance walked in 6 minutes (6MWD) is the primary endpoint. Heart rate, oxygen saturation, and perceived exertion (using the Borg scale) are typically monitored before, during, and after the test.
-
Standardization: The American Thoracic Society has published guidelines to ensure the standardization of the 6MWT, including the length of the hallway, instructions given to the patient, and encouragement provided during the test.
Right Heart Catheterization (RHC)
RHC is the gold standard for the diagnosis and hemodynamic assessment of PAH.
-
Procedure: A thin, flexible catheter (Swan-Ganz catheter) is inserted into a large vein (typically in the neck, groin, or arm) and advanced through the right atrium and right ventricle into the pulmonary artery.
-
Measurements: RHC allows for direct measurement of pressures in the right atrium, right ventricle, and pulmonary artery, as well as the pulmonary artery wedge pressure (an estimate of left atrial pressure). Cardiac output can also be measured.
-
Calculations: From the measured values, key hemodynamic parameters such as pulmonary vascular resistance (PVR) and cardiac index can be calculated to assess the severity of PAH and the response to therapy.
Visualizations
Caption: Endothelin signaling pathway and points of intervention for this compound and bosentan.
Caption: General experimental workflow for preclinical and clinical evaluation of PAH therapies.
Conclusion
Bosentan is a well-established dual endothelin receptor antagonist with proven efficacy in improving exercise capacity and hemodynamics in patients with PAH, albeit with a notable risk of hepatotoxicity. This compound, a highly selective ETA receptor antagonist, has demonstrated promising therapeutic effects in preclinical models of pulmonary hypertension by attenuating the development of the disease and promoting vascular and cardiac remodeling.
However, the lack of publicly available clinical trial data for this compound precludes a comprehensive comparison of its efficacy and safety in humans against bosentan. Further clinical investigation would be necessary to determine the therapeutic potential and safety profile of this compound in patients with pulmonary arterial hypertension and to ascertain whether its high selectivity for the ETA receptor translates into a clinical advantage over dual receptor antagonists like bosentan. Researchers and drug development professionals should consider these factors when evaluating the landscape of endothelin receptor antagonists for PAH.
References
- 1. Nonspecific endothelin-receptor antagonist blunts monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bosentan decreases pulmonary vascular resistance and improves exercise capacity in acute hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of this compound in monocrotaline-induced pulmonary hypertension: Full Paper PDF & Summary | Bohrium [bohrium.com]
Cross-Validation of TBC3711 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the activity of TBC3711, a selective endothelin A (ETA) receptor antagonist. Due to the limited publicly available data on this compound's activity across various cell lines, this guide offers a comparative framework using data from other well-characterized selective ETA receptor antagonists. This approach provides valuable context and informs experimental design for the cross-validation of this compound's efficacy.
Introduction to this compound and the Endothelin Axis
This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor. The endothelin axis, comprising endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a crucial role in vasoconstriction, cell proliferation, and tissue remodeling. In various pathological conditions, including cancer, aberrant signaling through the ETA receptor can contribute to disease progression. By selectively blocking the ETA receptor, this compound and similar antagonists aim to inhibit these detrimental effects.
Signaling Pathway of ETA Receptor Antagonism
The binding of endothelin-1 (ET-1) to the ETA receptor, a G-protein coupled receptor (GPCR), triggers a signaling cascade that results in various cellular responses. This compound acts by competitively inhibiting this binding, thereby blocking the downstream signaling pathways.
Comparative Activity of Selective ETA Receptor Antagonists
While specific IC50 values for this compound across a range of cell lines are not widely published, data from other selective ETA receptor antagonists such as Zibotentan, Atrasentan, and Ambrisentan can provide a valuable benchmark for researchers. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Antagonist | Cell Line | Assay Type | IC50 (nM) | Reference |
| Zibotentan | Human ETA expressing cells | Receptor Binding | 13 | [1][2] |
| HEY (Ovarian Cancer) | Mitogenic Activity Inhibition | ~1000 | [2] | |
| OVCA 433 (Ovarian Cancer) | Mitogenic Activity Inhibition | ~1000 | [2] | |
| Atrasentan | Human ETA expressing cells | Receptor Binding | 0.0551 | [3] |
| Ambrisentan | Transfected CHO cells | OATP1B1 Inhibition | 47000 | [4] |
| Transfected CHO cells | OATP1B3 Inhibition | 44600 | [4] |
Note: The IC50 values can vary depending on the specific assay conditions and cell line used. This table is intended to provide a general comparison.
Experimental Protocols
To facilitate the cross-validation of this compound's activity, this section details the methodologies for key experiments.
Experimental Workflow for Assessing ETA Antagonist Activity
References
- 1. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Endothelin Receptor | DC Chemicals [dcchemicals.com]
- 4. Evaluation of the endothelin receptor antagonists ambrisentan, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
TBC3711: A Potential Advancement in Endothelin Receptor Antagonism for Pulmonary Arterial Hypertension, with Implications for Sitaxsentan Non-Responders
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathway implicated in the pathogenesis of PAH is the endothelin (ET) system, with ET-1 acting as a potent vasoconstrictor and mitogen. Endothelin receptor antagonists (ERAs) are a cornerstone of PAH therapy. Sitaxsentan, a selective endothelin-A (ET-A) receptor antagonist, was historically used for PAH treatment but was withdrawn from the market due to instances of severe liver injury. While effective in many patients, clinical non-response and potential for resistance to ERAs remain significant challenges. This guide provides a comparative overview of TBC3711, a next-generation ET-A receptor antagonist, and its potential efficacy, particularly in the theoretical context of sitaxsentan resistance.
Disclaimer: The scientific literature to date does not describe established, validated preclinical models of sitaxsentan resistance. Therefore, the discussion of this compound's efficacy in "sitaxsentan-resistant models" is based on pharmacological principles and comparative data rather than direct experimental evidence in such specific models.
Comparative Pharmacology of this compound and Sitaxsentan
This compound is a novel, highly potent, and selective ET-A receptor antagonist. Its pharmacological profile suggests potential advantages over older-generation antagonists like sitaxsentan. The primary theoretical basis for overcoming potential resistance lies in its significantly higher potency and selectivity.
| Feature | This compound | Sitaxsentan | Other ERAs |
| Target | Endothelin-A (ET-A) Receptor | Endothelin-A (ET-A) Receptor | ET-A and/or ET-B Receptors |
| Selectivity (ET-A vs. ET-B) | >100,000-fold | ~6,500-fold | Varies (e.g., Bosentan is a dual antagonist) |
| Potency (IC50) | 0.08 nM | Data not consistently reported in comparative format | Varies |
| Receptor Dissociation Kinetics | Data not available | Data not available | Macitentan has shown slow dissociation kinetics, contributing to insurmountable antagonism[1] |
Table 1: Comparative Pharmacological Properties of this compound and Sitaxsentan.
Signaling Pathways and Rationale for Overcoming Resistance
The endothelin signaling pathway plays a crucial role in PAH pathogenesis. ET-1 binding to ET-A receptors on pulmonary artery smooth muscle cells (PASMCs) triggers a cascade of events leading to vasoconstriction and proliferation.
Figure 1: Endothelin-A Receptor Signaling Pathway and Points of Inhibition.
Potential mechanisms for resistance or non-response to sitaxsentan could include:
-
Receptor Polymorphisms: Genetic variations in the ET-A receptor could alter drug binding affinity.
-
Receptor Upregulation: Increased expression of ET-A receptors may require higher antagonist concentrations for effective blockade.
-
Pathway Activation Downstream of the Receptor: Other signaling pathways could contribute to vasoconstriction and proliferation, bypassing the need for ET-A receptor activation.
-
Pharmacokinetic Factors: Individual differences in drug metabolism and clearance could lead to suboptimal drug exposure at the receptor site.
This compound's higher potency and selectivity may provide a therapeutic advantage in scenarios of receptor upregulation or altered binding affinity, where a more potent antagonist could achieve a greater degree of receptor blockade.
Efficacy of this compound in a Preclinical Model of Pulmonary Hypertension
While data in sitaxsentan-resistant models are unavailable, the efficacy of this compound has been evaluated in a monocrotaline (MCT)-induced PAH model in rats. This model is a standard for investigating potential PAH therapies.
Experimental Workflow:
Figure 2: Experimental Workflow for this compound Efficacy Study in MCT-induced PAH.
Summary of Key Findings:
| Parameter | Placebo Group (MCT) | This compound Group (MCT + this compound) | p-value |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 74.0 ± 3.6 | 54.7 ± 3.8 | <0.05 |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.61 ± 0.03 | 0.45 ± 0.02 | <0.05 |
| Pulmonary Arterial Medial Wall Thickness (%) | 28.5 ± 1.2 | 21.3 ± 0.9 | <0.05 |
| Cardiac Output (mL/min) | 53.5 ± 4.8 | 75.2 ± 5.1 | <0.05 |
Table 2: Efficacy of this compound in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension. (Data are presented as mean ± SEM)
These results demonstrate that this compound significantly attenuates the development of pulmonary hypertension, reduces pulmonary vascular remodeling, and improves cardiac function in this preclinical model.
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension Model
-
Animals: Male Sprague-Dawley rats.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment: From day 21 to day 35 post-MCT injection, rats were treated daily by oral gavage with either placebo or this compound (30 mg/kg).
-
Hemodynamic Measurements: On day 35, rats were anesthetized, and a catheter was inserted into the right jugular vein and advanced into the right ventricle to measure RVSP.
-
Histological Analysis: Lungs were harvested, fixed, and embedded in paraffin. Sections were stained with hematoxylin and eosin to assess pulmonary arterial medial wall thickness.
-
Right Ventricular Hypertrophy: The heart was excised, and the right ventricle (RV) was dissected from the left ventricle (LV) and septum (S). The ratio of RV weight to LV+S weight was calculated.
Alternative Therapies
In a clinical setting where a patient may not respond adequately to an ERA, several other classes of drugs are used, often in combination therapy:
-
Phosphodiesterase-5 (PDE5) Inhibitors (e.g., Sildenafil, Tadalafil): Promote vasodilation through the nitric oxide pathway.
-
Prostacyclin Analogs and IP Receptor Agonists (e.g., Epoprostenol, Treprostinil, Selexipag): Potent vasodilators and inhibitors of platelet aggregation.
-
Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Riociguat): Enhance the nitric oxide signaling pathway.
The choice of alternative or add-on therapy is guided by the patient's functional class, disease severity, and response to initial treatment.
Conclusion
While direct evidence of this compound's efficacy in sitaxsentan-resistant models is currently lacking in the published literature, its pharmacological profile presents a compelling rationale for its potential utility in patients who are non-responsive to or have developed resistance to other ET-A antagonists. The significantly higher potency and selectivity of this compound for the ET-A receptor may allow it to overcome certain mechanisms of resistance. The robust efficacy demonstrated in the monocrotaline-induced PAH model further supports its development as a next-generation therapy for this devastating disease. Further research, including the development of appropriate resistance models and head-to-head comparative studies, is warranted to fully elucidate the clinical potential of this compound.
References
A Head-to-Head Comparison of Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1) and its receptors, ETA and ETB, plays a significant role in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[1][2][3][4] Endothelin receptor antagonists (ERAs) have emerged as a cornerstone in the management of PAH, and their therapeutic potential is being explored in other conditions such as chronic kidney disease and resistant hypertension.[5][6] This guide provides an objective, data-driven comparison of the three most prescribed ERAs: bosentan, ambrisentan, and macitentan, focusing on their performance characteristics supported by experimental data.
The Endothelin Signaling Pathway
Endothelin-1 exerts its physiological and pathological effects by binding to two distinct G protein-coupled receptors: the ETA and ETB receptors. The activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to vasoconstriction and cellular proliferation. The following diagram illustrates the canonical endothelin signaling pathway.[1][2][3][4][6]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of TBC3711: A Comparative Guide to siRNA-Mediated Confirmation
For Immediate Release
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of TBC3711, a potent and highly selective endothelin A (ETA) receptor antagonist. The primary focus is on the use of small interfering RNA (siRNA) to validate that the therapeutic effects of this compound are directly mediated through its intended target. This document is intended for researchers, scientists, and drug development professionals.
This compound is an investigational drug that functions by blocking the action of endothelin-1 (ET-1), a potent vasoconstrictor, at the ETA receptor.[1][2] This targeted action makes this compound a promising candidate for the treatment of conditions such as hypertension and pulmonary arterial hypertension.[1][2] Verifying that the observed pharmacological effects of this compound are a direct result of its interaction with the ETA receptor is a critical step in its preclinical and clinical development.
Confirming On-Target Effects with siRNA
One of the most specific methods to confirm that the efficacy of a drug is mediated by its intended target is to utilize siRNA to silence the expression of the target protein. The underlying principle is that if the drug's effect is diminished or abolished in cells where the target protein has been significantly reduced, it provides strong evidence of on-target activity.
Hypothetical Experimental Data
While specific experimental data on the use of siRNA to validate this compound's on-target effects is not publicly available, the following table illustrates the expected outcome of such an experiment based on the known mechanism of action of ETA receptor antagonists. This hypothetical data is presented for illustrative purposes.
| Treatment Group | ETA Receptor Expression (relative to control) | Functional Assay (e.g., ET-1 induced vasoconstriction, % of control) | This compound IC50 (nM) |
| Control Cells + this compound | 100% | Concentration-dependent inhibition | 1.5 |
| Scrambled siRNA + this compound | ~98% | Concentration-dependent inhibition | 1.6 |
| ETA Receptor siRNA + this compound | ~15% | Inhibition significantly reduced | >1000 |
Table 1: Hypothetical Data on the Effect of ETA Receptor siRNA on this compound Potency. This table illustrates that in cells treated with siRNA targeting the ETA receptor, a significant reduction in receptor expression is expected. Consequently, the ability of this compound to inhibit the endothelin-1-mediated functional response would be drastically reduced, leading to a significant increase in its IC50 value.
Comparison with Alternative On-Target Validation Methods
While siRNA is a powerful tool, other methods can also be employed to confirm on-target engagement.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Reduces the expression of the target protein, thereby attenuating the drug's effect. | High specificity; directly links target presence to drug efficacy. | Can have off-target effects; efficiency of knockdown can vary. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | Label-free; can be performed in intact cells and tissues. | Requires specialized equipment; may not be suitable for all targets. |
| Affinity-Based Chemoproteomics | Uses a modified version of the drug to "pull down" its binding partners from a cell lysate for identification. | Can identify direct binding partners; can be used for target discovery. | Requires chemical modification of the drug, which may alter its properties. |
| Photoaffinity Labeling | A photoreactive version of the drug is used to covalently label its binding partners upon UV irradiation. | Provides direct evidence of binding; can identify the binding site. | Requires synthesis of a specialized probe; potential for non-specific labeling. |
Table 2: Comparison of On-Target Validation Methodologies. This table provides a comparative overview of different techniques used to confirm that a drug interacts with its intended molecular target.
Experimental Protocols
siRNA-Mediated Knockdown of the ETA Receptor
This protocol describes the general steps for silencing the ETA receptor (EDNRA) in a relevant cell line (e.g., vascular smooth muscle cells) to validate the on-target effects of this compound.
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Cell culture medium and supplements
-
siRNA targeting the human ETA receptor (EDNRA)
-
Scrambled (non-targeting) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM Reduced Serum Medium
-
This compound
-
Endothelin-1 (ET-1)
-
Reagents for downstream analysis (e.g., qPCR, Western blot, functional assay)
Procedure:
-
Cell Seeding: Seed VSMCs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for functional assays) to achieve 50-60% confluency on the day of transfection.
-
siRNA Transfection:
-
For each well, dilute the ETA receptor siRNA or scrambled siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown:
-
qPCR: Harvest RNA from a subset of cells and perform quantitative real-time PCR to measure the mRNA levels of the ETA receptor.
-
Western Blot: Lyse a subset of cells and perform Western blotting to assess the protein levels of the ETA receptor.
-
-
Functional Assay:
-
Treat the transfected cells with varying concentrations of this compound for a predetermined time.
-
Stimulate the cells with a fixed concentration of ET-1.
-
Measure the cellular response (e.g., intracellular calcium mobilization, vasoconstriction in a tissue model).
-
-
Data Analysis: Determine the IC50 of this compound in control (scrambled siRNA) and ETA receptor-knockdown cells. A significant rightward shift in the IC50 curve in the knockdown cells indicates on-target activity.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for siRNA-mediated on-target validation of this compound.
Caption: Simplified signaling pathway of the Endothelin A receptor.
References
- 1. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Vascular endothelin-1 gene expression and effect on blood pressure of chronic ETA endothelin receptor antagonism after nitric oxide synthase inhibition with L-NAME in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TBC3711: A Comparative Guide to Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TBC3711, a potent and highly selective endothelin-A (ETA) receptor antagonist, with other key research compounds in the same class: bosentan, ambrisentan, and macitentan. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.
Introduction to this compound and the Endothelin System
This compound is a second-generation, orally bioavailable non-peptide endothelin receptor antagonist.[1] The endothelin system plays a critical role in vasoconstriction and cell proliferation. It consists of three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, ETA and ETB. The activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to sustained vasoconstriction and proliferation. In contrast, ETB receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating endothelin. Dysregulation of the endothelin system is implicated in various cardiovascular and fibrotic diseases, making endothelin receptor antagonists a significant area of research and therapeutic development.
Comparative Preclinical Data
The following table summarizes the in vitro potency and selectivity of this compound in comparison to bosentan, ambrisentan, and macitentan. This data is compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.
| Compound | ETA IC50 (nM) | ETB IC50 (nM) | ETA/ETB Selectivity Ratio | Reference |
| This compound | 0.08 | 35,280 | 441,000 | Wu et al., 2004[1] |
| Bosentan | 27 - 120 | 500 - 3000 | ~20 | Various Sources |
| Ambrisentan | 0.019 - 4.7 | 0.48 - 120 | ~200 - 4000+ | Various Sources |
| Macitentan | 0.5 | 25 | ~50 | Various Sources |
Note: IC50 values and selectivity ratios for bosentan, ambrisentan, and macitentan are presented as ranges compiled from multiple literature sources, as a single head-to-head comparative study including this compound was not identified. The significant variability can be attributed to different assay conditions.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the endothelin signaling pathway and a general workflow for evaluating endothelin receptor antagonists.
Caption: Endothelin Signaling Pathway.
Caption: Workflow for ERA Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize endothelin receptor antagonists.
Endothelin Receptor Binding Assay (IC50 Determination)
This protocol is based on the methods described by Wu et al. in the Journal of Medicinal Chemistry (2004) for the characterization of this compound.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor are cultured to confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl2, 0.1% BSA, pH 7.4).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a constant concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1) and varying concentrations of the test compound (e.g., this compound or other antagonists).
-
Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
Functional Assay: Calcium Mobilization (IC50 Determination)
This protocol outlines a common functional assay to assess the antagonist activity of the compounds.
-
Cell Culture and Loading:
-
CHO cells expressing the human ETA or ETB receptor are seeded in a 96-well plate and grown to confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time (e.g., 1 hour) at 37°C.
-
After loading, the cells are washed to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a short period.
-
Stimulate the cells with a constant concentration of endothelin-1 (typically the EC80 concentration to ensure a robust signal).
-
-
Measurement and Data Analysis:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization, using non-linear regression.
-
Conclusion
This compound demonstrates exceptional potency and selectivity for the ETA receptor in preclinical in vitro assays, surpassing the selectivity ratios reported for bosentan, ambrisentan, and macitentan.[1] This high selectivity may offer a therapeutic advantage by minimizing off-target effects associated with ETB receptor blockade, such as potential interference with endothelin clearance and ETB-mediated vasodilation. The choice of an endothelin receptor antagonist for research purposes will depend on the specific experimental goals, including the desired level of selectivity and the biological system under investigation. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of cardiovascular and fibrotic disease research.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling TBC3711
Disclaimer: No specific Safety Data Sheet (SDS) for TBC3711 is publicly available. Therefore, this document provides guidance based on best practices for handling potent, novel research compounds with unknown toxicity. All procedures should be conducted with a thorough risk assessment and in compliance with institutional and regulatory guidelines. Treat this compound as a hazardous substance at all times.
This guide is intended for researchers, scientists, and drug development professionals to provide essential safety, operational, and disposal information for handling this compound.
Personal Protective Equipment (PPE)
A risk-based approach is crucial for selecting the appropriate level of personal protective equipment. The necessary PPE will vary depending on the specific laboratory procedure, the quantity of this compound being handled, and its physical form (e.g., solid powder or liquid solution). The following table summarizes recommended PPE for different laboratory activities.
| Task Category | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable solid-front laboratory coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if a full-face respirator is not used). | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double gloving are critical to prevent exposure.[1] |
| Solution Preparation and Handling | - Certified chemical fume hood or other ventilated enclosure.- Standard laboratory coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but there is still a potential for splashes and spills.[1] |
| Equipment Cleaning and Decontamination | - Chemical splash goggles or a face shield.- Heavy-duty, chemical-resistant gloves.- Waterproof or chemical-resistant apron.- Chemical-resistant boots or shoe covers. | Potential for splashes and direct contact with concentrated residues during cleaning procedures. |
Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper use and disposal.
Experimental Protocols: Safe Handling Procedures
All operations involving this compound should be meticulously planned and executed to minimize the risk of exposure.
1. Preparation and Area Designation:
-
Before handling, review all available information on this compound and similar compounds.
-
Designate a specific area, such as a chemical fume hood, for handling this compound.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment, PPE, and waste disposal containers before starting work.
2. Handling Operations:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all manipulations that could generate dust or aerosols, such as weighing, within a certified chemical fume hood or a glove box.
-
Use wet-wiping techniques for cleaning surfaces to avoid the generation of dust.
-
Avoid skin and eye contact at all times.
3. Decontamination and Cleaning:
-
Decontaminate all work surfaces and equipment after each use with a suitable solvent (e.g., ethanol or isopropanol), followed by a cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound (Solid or Solution) | - Collect in a clearly labeled, sealed, and chemically compatible container.- Label as "Hazardous Waste" and include the full chemical name.- Dispose of through your institution's certified hazardous waste vendor. | To ensure proper handling and disposal by trained professionals and to prevent environmental release. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated items. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste." | To contain any residual contamination and ensure proper disposal. |
Important: Never dispose of this compound down the drain.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.[3]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
